Kocurin
Description
This compound has been reported in Kocuria palustris with data available.
isolated from culture broths of a marine-derived Kocuria palustris; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWYMYPACSXBTM-GVYUJTEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H66N18O13S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kocurin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kocurin is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the discovery, origin, chemical nature, and biological activity of this compound. It includes a compilation of its antimicrobial potency, detailed experimental methodologies for its study, and visualizations of its biosynthetic pathway and discovery workflow to support further research and development.
Discovery and Origin
This compound, initially designated as PM181104, is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its discovery arose from screenings of microbial extracts for antimicrobial properties.
Initial discovery efforts identified a bioactive compound from a marine sponge-associated actinobacterium of the genus Kocuria (MTCC 5269), isolated from the sponge Spirastrella inconstans.[2] Subsequent studies have isolated this compound from various other marine and terrestrial bacteria.
Producing Organisms:
-
Kocuria palustris : A marine-derived bacterium isolated from sponges collected in the Florida Keys, USA.[3][4]
-
Kocuria marina : Also isolated from marine sponges.[5]
-
Kocuria rosea : An axenic strain retrieved from a soil sample in the intertidal area of the Paracas National Park, Peru.[6][7]
-
Kocuria flava : A strain designated NIO_001.[6]
-
Micrococcus yunnanensis : Another marine sponge-derived bacterium.[5]
The identification of this compound from multiple species of Kocuria and Micrococcus highlights the potential of these genera as sources of novel bioactive compounds.[8]
Chemical Structure and Properties
This compound is a complex macrocyclic peptide characterized by a central pyridine ring and multiple thiazole rings, which are hallmarks of the thiopeptide class of antibiotics.[3][9] The definitive structure of this compound was elucidated through a combination of high-resolution mass spectrometry (HRMS) and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[3][4] This analysis corrected the initially proposed structure of PM181104.[3]
Data Presentation: Antimicrobial Activity
This compound exhibits potent and specific activity against Gram-positive bacteria, including drug-resistant strains, while showing no activity against Gram-negative bacteria or fungi.[10][11]
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | MRSA MB5393 | 0.25 | [3] |
| Staphylococcus aureus | MRSA & MSSA | 0.008 - 2.048 | [11] |
| Staphylococcus aureus | (MIC₉₀) | 0.064 | [11] |
| Staphylococcus epidermidis | 0.008 - 1.024 | [11] | |
| Staphylococcus epidermidis | (MIC₉₀) | 0.128 | [11] |
| Enterococcus faecium | VRE & VSE | 0.004 - 1.024 | [11] |
| Enterococcus faecalis | VRE & VSE | 0.004 - 1.024 | [11] |
| Enterococcus spp. | Clinical Isolates | 0.004 - 0.128 | [11] |
| Enterococcus spp. | (MIC₉₀) | 0.064 | [11] |
| Bacillus spp. | 0.004 - 0.016 | [11] | |
| Escherichia coli | No activity | [10] | |
| Acinetobacter baumannii | No activity | [10] | |
| Pseudomonas aeruginosa | No activity | [10] |
Table 2: In Vivo Efficacy of this compound (as PM181104) in a Murine Sepsis Model
| Pathogen | Murine Model | Endpoint | Effective Dose (ED₁₀₀) (mg/kg) | Reference(s) |
| MRSA | Septicemia | 100% survival | 2.5 and 5.0 | [2][11] |
| VRE | Septicemia | 100% survival | 10.0 | [2] |
Experimental Protocols
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized broth microdilution method and is adapted for testing this compound against Gram-positive bacteria.[12][13][14][15]
1. Materials:
- Mueller-Hinton Broth (MHB), cation-adjusted
- Sterile 96-well microtiter plates
- This compound stock solution (e.g., in DMSO)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., Vancomycin)
- Sterile saline or PBS
- Incubator (35 ± 2°C)
- Multichannel pipette
2. Procedure:
- Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
- The concentration range should typically span from 0.001 to 128 µg/mL to capture the MIC values of susceptible organisms.
- Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
- Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.
- Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
- Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
- Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for this compound Purification
This protocol outlines a general procedure for the purification of this compound from a bacterial culture, based on methods described in the literature.[16]
1. Fermentation and Extraction:
- Inoculate a suitable production medium with a this compound-producing strain (e.g., Kocuria palustris).
- Incubate the culture under optimal conditions for this compound production (e.g., 28°C for several days).[10]
- Harvest the culture by centrifugation to separate the cell pellet and supernatant.
- Extract the cell pellet with methanol or another suitable organic solvent.
2. Chromatographic Purification:
- Concentrate the crude extract under reduced pressure.
- Subject the concentrated extract to reversed-phase column chromatography (e.g., using a C18 stationary phase).
- Elute the column with a gradient of water and an organic solvent (e.g., methanol or acetonitrile).
- Collect fractions and test for anti-MRSA activity using an agar diffusion assay or by LC-MS analysis to identify fractions containing this compound.
- Pool the active fractions and further purify using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
- Monitor the elution profile by UV absorbance (this compound has absorption maxima at approximately 218 nm and 307 nm).[3]
- Collect the pure this compound peak and confirm its identity and purity by HRMS and NMR.
Mandatory Visualizations
This compound Discovery and Characterization Workflow
Caption: A generalized workflow for the discovery and characterization of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: A simplified diagram of the proposed biosynthetic pathway of this compound.
Conclusion
This compound stands out as a promising thiopeptide antibiotic with potent activity against challenging Gram-positive pathogens. Its discovery from diverse microbial sources, particularly marine environments, underscores the importance of continued bioprospecting. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to enhance production and potentially generate novel analogs. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. goldbio.com [goldbio.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
Kocurin: A Technical Guide to the Thiazolyl Peptide Antibiotic from Kocuria and Micrococcus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kocurin, a potent thiazolyl peptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Produced by marine-derived actinomycetes of the genera Kocuria and Micrococcus, this ribosomally synthesized and post-translationally modified peptide exhibits a unique structure and a targeted mechanism of action, inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of this compound, including its producing organisms, biosynthesis, mechanism of action, and antimicrobial activity. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented, alongside a comprehensive summary of its biological activity. Visualizations of the biosynthetic pathway and key experimental workflows are provided to facilitate a deeper understanding of this promising antibiotic.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Thiazolyl peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising source of such agents. This compound, a member of this family, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains.[1][2] Initially isolated from marine sponge-associated bacteria, including Kocuria palustris, Kocuria marina, and Micrococcus yunnanensis, this compound's unique chemical scaffold and potent bioactivity make it a compelling subject for further research and development.[3][4] This document serves as a technical resource for researchers, providing detailed information on the biology, chemistry, and production of this compound.
Producing Organisms: Kocuria and Micrococcus
This compound is produced by several species within the family Micrococcaceae, notably from the genera Kocuria and Micrococcus. These Gram-positive bacteria are widely distributed in various environments, including marine ecosystems, where they are often found in association with sponges.[1][5]
-
Kocuria : This genus comprises coccoid bacteria, often found in tetrads or irregular clusters.[6] Species such as Kocuria palustris, Kocuria marina, and Kocuria rosea have been identified as this compound producers.[3][7] These organisms are generally aerobic or facultatively anaerobic and can be cultivated on standard laboratory media.[8]
-
Micrococcus : Similar to Kocuria, Micrococcus species are Gram-positive cocci. Micrococcus yunnanensis has been identified as a this compound-producing strain.[3] These bacteria are typically found in soil, dust, water, and air, and as part of the normal microbiota of mammalian skin.[9]
Phylogenetic analysis based on 16S rRNA gene sequencing has been instrumental in identifying these this compound-producing strains.[3] The production of this compound by different species suggests a potential for wider distribution of the biosynthetic gene cluster within the Micrococcaceae family.
This compound: Structure and Antimicrobial Activity
This compound is a polycyclic peptide antibiotic characterized by a central pyridine ring and multiple thiazole moieties.[10] Its complex structure is derived from a precursor peptide that undergoes extensive post-translational modifications.
Antimicrobial Spectrum and Potency
This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[2] Notably, it shows no significant activity against Gram-negative bacteria or fungi such as Candida albicans.[10]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | 0.25 - 0.5 | [2][3][10] |
| Bacillus subtilis MB964 | Not specified (Zone of Inhibition of 9 mm at 8 µg/mL) | [10] |
| Enterococcus faecium MB5571 (vancomycin-resistant) | Not specified (Zone of Inhibition of 10 mm at 8 µg/mL) | [10] |
| Acinetobacter baumannii | > 16 | [10] |
| Pseudomonas aeruginosa | > 16 | [10] |
| Escherichia coli | > 16 | [10] |
Mechanism of Action
As a member of the thiazolyl peptide family, this compound is known to inhibit bacterial protein synthesis.[11] While the precise molecular interactions are still under investigation, it is proposed that this compound, like other related thiopeptides, binds to the bacterial ribosome. This interaction is thought to occur within a crevice formed by the ribosomal protein L11 and specific helices of the 23S rRNA.[12] This binding event interferes with the function of elongation factors, ultimately halting protein synthesis and leading to bacterial cell death.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, which has been identified and characterized.[7][13] The biosynthetic pathway involves the production of a precursor peptide, which is then extensively modified by a series of enzymes to yield the mature, bioactive this compound molecule.
This compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster (BGC) comprises several open reading frames (ORFs) that encode the enzymes responsible for its synthesis.[7] Key components of the BGC include genes for the precursor peptide, dehydratases, cyclases, and other modifying enzymes, as well as transport proteins. The organization of the this compound BGC shares similarities with those of other thiopeptide antibiotics like GE2270 and GE37468.[1]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing organisms, and the subsequent extraction, purification, and bioactivity assessment of this compound.
Cultivation of Kocuria and Micrococcus for this compound Production
The following protocol is adapted from methodologies used for the cultivation of Kocuria palustris and other this compound-producing strains.[3]
Materials:
-
R2A agar medium
-
MY liquid medium (10 g/L glucose, 3 g/L yeast extract, 5 g/L proteose-peptone, 3 g/L malt extract)
-
Sea salts
-
Production medium R358 (10 g/L potato starch, 4 g/L Bacto Yeast Extract, 2 g/L Bacto Peptone, supplemented with FeSO₄·7H₂O and KBr)
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Strain Activation: Streak the desired Kocuria or Micrococcus strain onto R2A agar plates supplemented with 3% (w/v) sea salts. Incubate at 28°C for 2-4 weeks until colonies are well-formed.
-
Seed Culture Preparation: Inoculate a single colony into a flask containing MY liquid medium supplemented with 3% (w/v) sea salts. Incubate at 28°C in an orbital shaker at 220 rpm for 4 days.
-
Production Culture: Inoculate the production medium R358 with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C in a rotary shaker at 220 rpm for 24 to 96 hours. Monitor growth (OD₆₀₀) and this compound production over time.[3]
Caption: Experimental workflow for this compound production.
Extraction and Purification of this compound
This protocol is based on the methods described for the isolation of this compound from Kocuria palustris.[14]
Materials:
-
Methanol
-
Acetone
-
Reversed-phase C18 chromatography column
-
Semipreparative High-Performance Liquid Chromatography (HPLC) system
-
Water and Methanol (HPLC grade)
Procedure:
-
Harvesting: Centrifuge the production culture to separate the cell pellet from the supernatant.
-
Extraction: Extract the cell pellet with methanol or acetone. Pool the solvent extracts.
-
Initial Fractionation: Concentrate the extract and subject it to reversed-phase C18 chromatography using a water/methanol gradient to obtain crude fractions.
-
HPLC Purification: Purify the active fractions using semipreparative HPLC with a C18 column and a suitable water/methanol gradient to yield pure this compound.
Caption: Workflow for this compound extraction and purification.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test bacterial strains (e.g., MRSA)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
This compound stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination of this compound.
Conclusion and Future Perspectives
This compound represents a promising lead compound in the development of new antibiotics to combat Gram-positive pathogens, including the formidable MRSA. Its unique thiazolyl peptide structure, potent antimicrobial activity, and specific mechanism of action make it an attractive candidate for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for bioengineering approaches to enhance its production and generate novel analogues with improved properties. Further research should focus on optimizing fermentation conditions for higher yields, exploring its in vivo efficacy and safety profiles, and fully characterizing its interactions with the bacterial ribosome. The continued exploration of natural products from unique ecological niches, such as marine sponges and their associated microbiota, remains a vital strategy in the ongoing search for next-generation antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Thiopeptide antibiotics stimulate ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. Kocuria - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Biosynthesis of Kocurin: A Technical Guide for Researchers
An In-depth Examination of the Genetic Blueprint and Enzymatic Machinery for a Potent Thiopeptide Antibiotic
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of Kocurin, a promising thiopeptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the this compound biosynthetic gene cluster, the enzymatic cascade responsible for its formation, and the experimental methodologies used to elucidate this complex pathway.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a highly modified macrocyclic structure containing multiple thiazole rings and dehydroamino acids. Initially identified as PM181104, its structure was later revised and named this compound.[1][2] Its potent antibacterial activity has positioned it as a significant lead compound in the development of new antibiotics to combat drug-resistant pathogens.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, which has been identified and characterized in Kocuria species.[3][4] Unlike many complex natural products, this compound is not synthesized by non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) machinery. Instead, its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications.
The this compound biosynthetic gene cluster (BGC) spans approximately 12 kbp and comprises nine open reading frames (ORFs). The organization of the this compound BGC is similar to that of other known thiopeptide antibiotics like GE2270 and GE37468.[3]
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function |
| kocA | Precursor peptide |
| kocB | Dehydratase |
| kocC | Cyclodehydratase |
| kocD | Dehydrogenase |
| kocE | Putative modifying enzyme |
| kocF | Putative modifying enzyme |
| kocG | ABC transporter (Resistance/Export) |
| kocH | Peptidase |
| kocI | Putative modifying enzyme |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions that modify a ribosomally synthesized precursor peptide. The proposed pathway, based on the functions of the genes in the BGC and homology to other thiopeptide biosynthetic pathways, is as follows:
-
Ribosomal Synthesis of the Precursor Peptide (KocA): The process initiates with the translation of the kocA gene to produce a precursor peptide. This peptide consists of an N-terminal leader peptide and a C-terminal core peptide, the latter of which is the scaffold for the final this compound molecule.[4]
-
Post-translational Modifications: The core peptide of KocA undergoes a series of modifications catalyzed by the "Koc" enzymes:
-
Dehydration: The KocB enzyme, a dehydratase, is proposed to convert serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclodehydration and Dehydrogenation: The KocC (cyclodehydratase) and KocD (dehydrogenase) enzymes are predicted to work in concert to form the characteristic thiazole rings from cysteine residues and the dehydrated serine residues (Dha).
-
Further Modifications: Other enzymes within the cluster, such as KocE, KocF, and KocI, are presumed to be involved in further modifications of the peptide backbone, although their precise functions are yet to be experimentally validated.
-
-
Leader Peptide Cleavage and Export: The KocH peptidase is proposed to cleave the leader peptide from the modified core peptide. Finally, the mature this compound is exported out of the cell by the ABC transporter KocG, which may also confer self-resistance to the producing organism.[4]
Diagram of the Proposed this compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
Limited quantitative data is available for this compound production. The following table summarizes the reported yields from both the native producing organism and a heterologous host.
Table 2: this compound Production Yields
| Producing Organism | Fermentation Volume (L) | Yield (mg) | Yield (mg/L) | Reference |
| Kocuria palustris | 7 | 1.4 | 0.2 | [5] |
| Streptomyces coelicolor M1146 (heterologous host) | 1 | Not Reported | 2.5 | [4] |
Experimental Protocols
This section provides an overview of the key experimental protocols used in the study of this compound biosynthesis.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
Heterologous expression of the this compound BGC in a genetically tractable host like Streptomyces coelicolor has been instrumental in confirming the function of the gene cluster.[4][6] A detailed, generalized protocol is outlined below.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the this compound BGC.
Protocol:
-
Vector Construction: The entire this compound BGC is amplified from the genomic DNA of the producing Kocuria strain and cloned into an appropriate E. coli-Streptomyces shuttle vector, such as a derivative of pSET152, under the control of a strong constitutive promoter (e.g., ermEp).
-
Host Strains and Conjugation: The resulting plasmid is first introduced into an E. coli strain (e.g., ET12567/pUZ8002) that facilitates the transfer of non-methylated DNA into Streptomyces. Subsequently, the plasmid is transferred to S. coelicolor M1146 via intergeneric conjugation.
-
Selection and Fermentation: S. coelicolor exconjugants are selected on media containing the appropriate antibiotics. Positive clones are then cultivated in a suitable production medium (e.g., ISP2 medium) to facilitate the production of this compound.
-
Extraction and Analysis: After a sufficient fermentation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound.
Purification of this compound
The purification of this compound from fermentation broths is typically achieved through a combination of chromatographic techniques.[5][7]
Protocol:
-
Extraction: The fermentation broth is centrifuged, and the cell pellet is extracted with methanol.
-
Initial Chromatography: The methanol extract is subjected to reversed-phase column chromatography (e.g., C18) using a water/methanol gradient to separate the components.
-
HPLC Purification: Bioactive fractions are further purified by repeated rounds of semipreparative and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. A typical HPLC method would involve a C18 column with a gradient of acetonitrile in water.
Structural Elucidation by Marfey's Analysis
Marfey's method is a crucial technique for determining the absolute stereochemistry of the amino acid constituents of a peptide.[7]
Protocol:
-
Acid Hydrolysis: A sample of purified this compound is hydrolyzed in 6 N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: The amino acid hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.
-
HPLC Analysis: The resulting diastereomers are separated and analyzed by HPLC. By comparing the retention times of the derivatives from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in this compound can be determined.
Enzyme Assays
To date, detailed in vitro characterization and kinetic analysis of the individual enzymes from the this compound biosynthetic pathway have not been reported in the literature. Future research in this area will be critical for a complete understanding of the catalytic mechanisms and for enabling the bioengineering of novel this compound analogs.
Conclusion
The elucidation of the this compound biosynthetic pathway provides a fascinating example of the intricate enzymatic machinery involved in the production of complex RiPP natural products. This technical guide has summarized the current knowledge of the this compound BGC, its proposed biosynthetic pathway, and the key experimental methodologies employed in its study. Further investigation into the enzymatic mechanisms and the development of more efficient production systems will be pivotal for harnessing the full therapeutic potential of this compound and its derivatives.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a strong constitutive promoter stnYp for activating biosynthetic genes and producing natural products in streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Kocurin's Enigmatic Dance with the Ribosome: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kocurin, a marine-derived thiazolyl peptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its unique structure and efficacy have positioned it as a promising candidate for further drug development. This technical guide delves into the core of this compound's antibacterial prowess: its mechanism of action on bacterial protein synthesis. While the precise molecular interactions are still under investigation, this document consolidates the current understanding, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the implicated biological pathways.
Introduction: The Rise of a Novel Thiazolyl Peptide
This compound is a member of the thiazolyl peptide family of antibiotics, a class of natural products known for their potent inhibition of bacterial protein synthesis.[2][4][7] Isolated from the marine-derived bacterium Kocuria palustris, its structure was elucidated through a combination of spectroscopic and chemical methods.[1][2][3][4][5][6] this compound's activity against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range, underscores its potential in combating antibiotic resistance.[1][2][3][4][5] Notably, its mechanism of action appears to be distinct from that of thiazomycin, another member of the same antibiotic class, suggesting a unique interaction with the bacterial translational machinery.[2][6]
Quantitative Data: Gauging this compound's Potency
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal pathogens. The available data is summarized in the table below.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | MB5393 | 0.25 | [2][6] |
| Bacillus subtilis | >8 (Zone of Inhibition of 9 mm at 8 µg/mL) | [2][6] | |
| Enterococcus faecium | >8 (Zone of Inhibition of 10 mm at 8 µg/mL) | [2][6] | |
| Escherichia coli | >16 | [2][6] | |
| Acinetobacter baumannii | >16 | [2][6] | |
| Pseudomonas aeruginosa | >16 | [2][6] | |
| Candida albicans | >16 | [2][6] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
Unraveling the Mechanism: Experimental Approaches
The elucidation of the mechanism of action for antibiotics that inhibit protein synthesis typically involves a series of well-established experimental protocols. While specific studies detailing these methodologies for this compound are not yet publicly available, the following standard assays are fundamental in this area of research.
In Vitro Transcription-Translation (IVTT) Assays
These cell-free systems are crucial for confirming the direct inhibition of protein synthesis.
-
Principle: A bacterial cell lysate containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to express a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter protein is measured in the presence and absence of the antibiotic.
-
Methodology:
-
Prepare a bacterial S30 extract.
-
Set up reaction mixtures containing the S30 extract, a DNA template encoding a reporter gene, amino acids (one of which is often radiolabeled, e.g., [³⁵S]-methionine), and varying concentrations of this compound.
-
Incubate the reactions to allow for protein synthesis.
-
Quantify the amount of synthesized protein, either by measuring the enzymatic activity of the reporter or by quantifying the incorporation of the radiolabeled amino acid.
-
Determine the IC50 value of this compound for protein synthesis inhibition.
-
Ribosome Binding Assays
These assays are designed to identify the specific ribosomal subunit to which the antibiotic binds.
-
Principle: The affinity of a radiolabeled antibiotic for isolated ribosomal subunits (30S and 50S) is measured.
-
Methodology:
-
Isolate and purify 70S ribosomes and separate them into 30S and 50S subunits.
-
Radiolabel this compound (e.g., with tritium or ¹⁴C).
-
Incubate the radiolabeled this compound with either the 30S, 50S, or 70S ribosomal particles.
-
Separate the ribosome-bound antibiotic from the free antibiotic using techniques like filter binding or ultracentrifugation.
-
Quantify the radioactivity associated with the ribosomal pellets to determine the binding affinity (Kd).
-
Toeprinting (Reverse Transcription Inhibition) Assays
This technique allows for the precise identification of the antibiotic's binding site on the mRNA-ribosome complex.
-
Principle: The binding of an antibiotic to the ribosome can stall the reverse transcriptase enzyme as it synthesizes cDNA from the mRNA template. The position of this "toeprint" reveals the location of the stalled ribosome and thus the antibiotic's site of action.
-
Methodology:
-
Assemble a translation initiation complex consisting of the 70S ribosome, a specific mRNA template, and an initiator tRNA.
-
Add this compound to the complex.
-
Initiate reverse transcription using a primer that binds downstream of the start codon.
-
Analyze the resulting cDNA fragments on a sequencing gel. The appearance of a specific band in the presence of this compound indicates the position of the stalled ribosome.
-
Visualizing the Inhibition: Pathways and Workflows
To conceptualize the mechanism of action of this compound, it is essential to visualize the intricate process of bacterial protein synthesis and the potential points of inhibition.
Figure 1: Overview of the Bacterial Protein Synthesis Pathway. This diagram illustrates the three main stages: initiation, elongation, and termination, highlighting the key molecular players involved in each step.
Given that many thiazolyl peptides target the 50S ribosomal subunit or elongation factors, a hypothetical mechanism for this compound's action can be proposed.
Figure 2: Hypothesized Mechanism of Action for this compound. This diagram presents two potential inhibitory pathways for this compound, targeting either the 50S ribosomal subunit or the elongation factor Tu, leading to the cessation of protein synthesis.
The following diagram outlines a logical workflow for investigating the mechanism of action of a novel protein synthesis inhibitor like this compound.
Figure 3: Experimental Workflow for this compound's Mechanism of Action. This flowchart details a systematic approach to characterizing the inhibitory mechanism of a novel protein synthesis inhibitor, from initial cell-based assays to detailed molecular elucidation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of resistant Gram-positive pathogens. While its inhibitory effect on bacterial protein synthesis is evident, the precise molecular details of its interaction with the ribosomal machinery remain to be fully elucidated. Future research should focus on conducting the detailed experimental protocols outlined in this guide to pinpoint this compound's binding site on the ribosome or its interaction with essential translation factors. Such studies will not only provide a deeper understanding of its mechanism of action but also pave the way for the rational design of more potent and specific derivatives. The exploration of this compound's unique mode of action holds the key to unlocking its full therapeutic potential.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide f… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 6. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Kocurin: A Comprehensive Technical Guide to its Antimicrobial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin, a thiazolyl peptide antibiotic, has demonstrated significant potential as a potent antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides an in-depth overview of the antimicrobial activity spectrum of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.
Antimicrobial Spectrum of this compound
This compound exhibits a targeted and potent activity profile, primarily against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) makes it a compound of significant interest in the ongoing battle against antibiotic resistance.
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of this compound against a panel of clinically relevant microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 0.5 | [1][2] |
| Bacillus subtilis | Gram-positive | Active (inhibition zone) | [3] |
| Enterococcus faecium | Gram-positive | Active (inhibition zone) | [3] |
| Acinetobacter baumannii | Gram-negative | No activity | [1][2] |
| Pseudomonas aeruginosa | Gram-negative | No activity | [1][2] |
| Escherichia coli | Gram-negative | No activity | [1][2] |
| Candida albicans | Fungus | No activity | [3][4] |
Note: "No activity" for Gram-negative bacteria and C. albicans was observed at a concentration of 16 μg/mL[4][5]. Inhibition zones for B. subtilis and E. faecium were observed in solid agar tests[2].
Mechanism of Action
This compound belongs to the thiazolyl peptide class of antibiotics, which are known inhibitors of bacterial protein synthesis.[1] This class of antibiotics typically targets the bacterial ribosome, interfering with the elongation step of protein synthesis. This targeted action explains its potent efficacy against susceptible bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in CAMHB directly in the wells of a 96-well plate. This creates a gradient of decreasing this compound concentrations across the plate.
-
Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Disk Diffusion Assay
This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
Disk Application: Sterile filter paper disks are impregnated with a defined amount of the this compound solution and allowed to dry. The disks are then placed onto the surface of the inoculated MHA plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Kocurin: A Technical Guide to its Molecular Formula and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin is a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the marine-derived bacterium Kocuria palustris, this complex natural product has garnered interest within the scientific community for its intricate structure and potential as a therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the determination of this compound's molecular formula, its structural elucidation, and its biosynthetic pathway. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analyses are provided.
Molecular Formula and Physicochemical Properties
The molecular formula of this compound has been established as C₆₉H₆₆N₁₈O₁₃S₅ .[1][4] This was determined primarily through high-resolution mass spectrometry.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | [1][4] |
| Molecular Weight | 1515.7350 Da | [4] |
| Accurate Mass | 1514.3660 Da | [4] |
| ESI-TOF MS ([M+H]⁺) | m/z 1515.3739 (observed), 1515.3733 (calculated) | [1][3] |
Structural Elucidation: A Multi-faceted Approach
The complex structure of this compound was elucidated through a combination of spectroscopic and chemical techniques. This involved a meticulous process of isolating the compound, determining its elemental composition and molecular weight, and then piecing together its intricate cyclic peptide structure.
Experimental Workflow for this compound Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: The ESI-TOF mass spectrometry was performed on a Bruker maXis spectrometer.[2]
-
Method: The purified this compound sample was dissolved in a suitable solvent (e.g., methanol/water with formic acid) and introduced into the mass spectrometer via electrospray ionization. The time-of-flight analyzer provides high-resolution mass data, allowing for the determination of the elemental composition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a Varian "INOVA 500" spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[2]
-
Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).
-
Internal Reference: Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).[2]
-
1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and number of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments. The HMBC experiments were optimized for a ³JCH of 8 Hz.[2]
-
¹H and ¹³C NMR Data for this compound
| No. | δC (ppm) | δH (ppm, mult., J in Hz) |
| ... | ... | ... |
| Note: | A complete, detailed table of all assigned chemical shifts is extensive and can be found in the primary literature, specifically in the 2013 Marine Drugs publication by Martin et al.[1][2] | The publication provides a comprehensive list of proton and carbon chemical shifts that were critical for the structural elucidation.[1][2] |
| ... | ... | ... |
3. MS/MS Fragmentation Analysis
-
Method: Tandem mass spectrometry (MS/MS) was performed to fragment the parent ion of this compound. The resulting fragmentation pattern provides valuable information about the sequence of amino acid residues and the connectivity of the different structural motifs within the molecule.
4. Marfey's Analysis for Stereochemistry Determination
-
Objective: To determine the absolute stereochemistry (D or L configuration) of the constituent amino acids.
-
Protocol:
-
Acid Hydrolysis: A sample of this compound (0.1 mg) was hydrolyzed with 6 N HCl at 110 °C for 24 hours in a sealed vial.[2] The solution was then evaporated to dryness.
-
Derivatization: The hydrolysate was reconstituted in water and treated with a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-amide (L-FDVA) in acetone and 1 M NaHCO₃.[2] The reaction was carried out at 40 °C for 1 hour.
-
Neutralization and Analysis: The reaction was neutralized with 1 N HCl, and the resulting derivatives were analyzed by LC-MS.[2] The retention times of the derivatives of the amino acids from this compound were compared to those of authentic D- and L-amino acid standards derivatized with L-FDVA.
-
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within a dedicated biosynthetic gene cluster. This precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
The biosynthetic gene cluster of this compound is approximately 12 kbp and contains nine open reading frames that encode the enzymes responsible for the post-translational modifications.[4] The core peptide of this compound is derived from the C-terminal portion of the precursor peptide, which is rich in serine and cysteine residues that serve as substrates for the formation of dehydroalanines and thiazole rings, respectively.[1]
Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) has been reported to be in the submicromolar range, with a specific value of 0.25 μg/mL against MRSA MB5393.[1][2]
Conclusion
The determination of the molecular formula and the complete structural elucidation of this compound represent a significant achievement in natural product chemistry. The use of a combination of advanced spectroscopic and chemical methods was essential to unravel its complex architecture. Understanding the molecular structure and biosynthetic pathway of this compound provides a foundation for future research, including synthetic and semi-synthetic efforts to develop new and more potent antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins* | Semantic Scholar [semanticscholar.org]
- 4. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Kocurin: A Technical Guide for Researchers
An In-depth Technical Guide on the Initial Isolation of Kocurin from Marine Sponge-Associated Bacteria, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the initial isolation, characterization, and biological activity of this compound, a potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) thiazolyl peptide. Contrary to initial assumptions, this compound is not directly isolated from the marine sponge itself, but from symbiotic actinomycetes, particularly Kocuria palustris, residing within the sponge tissue.[1][2][3][4][5][6] This guide details the experimental protocols for the isolation of the producing microorganism, fermentation, extraction, purification, and structural elucidation of this compound, supplemented with quantitative data and visual diagrams of its biosynthetic and signaling pathways.
Quantitative Data Summary
The biological activity of this compound is primarily directed against Gram-positive bacteria, with significant potency against clinically relevant resistant strains.[5][7]
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | 0.25 µg/mL | [7] |
| Bacillus subtilis | Zone of Inhibition (ZOI) of 9 mm at 8 µg/mL | [7] |
| Enterococcus faecium | Zone of Inhibition (ZOI) of 10 mm at 8 µg/mL | [7] |
| Thiazomycin-resistant S. aureus | Zone of Inhibition (ZOI) of 5 mm at 2 µg/mL | [7] |
| Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa) | No inhibition at 16 µg/mL | [6][7] |
| Candida albicans | No inhibition at 16 µg/mL | [6][7] |
Experimental Protocols
This section outlines the key experimental methodologies for the isolation of this compound, from the initial collection of the marine sponge to the purification of the final compound.
Isolation of this compound-Producing Bacteria from Marine Sponges
The initial step involves the isolation of actinomycetes from the sponge tissue. Several media can be utilized for the selective growth of these bacteria.
Materials:
-
Fresh marine sponge samples
-
Sterile artificial seawater (ASW)
-
Sterile scalpels, forceps, and mortars and pestles
-
Sterile Petri dishes
-
Incubator
-
Isolation Media (prepare sterilely):
-
M1 Medium: Composition not specified in detail in the provided results, but generally a nutrient-rich agar medium for marine bacteria.
-
ISP2 Medium (Yeast Extract-Malt Extract Agar): Yeast extract 4 g/L, Malt extract 10 g/L, Dextrose 4 g/L, Agar 20 g/L, in ASW.
-
Marine Agar 2216: Commercially available medium.
-
Starch Casein Nitrate (SCN) Agar: Soluble starch 10 g/L, Casein 0.3 g/L, KNO₃ 2 g/L, K₂HPO₄ 2 g/L, MgSO₄·7H₂O 0.05 g/L, CaCO₃ 0.02 g/L, FeSO₄·7H₂O 0.01 g/L, Agar 15 g/L, in ASW.
-
-
Antifungal and antibacterial agents (optional, e.g., cycloheximide and nalidixic acid) to suppress fungal and fast-growing bacterial contamination.
Procedure:
-
Sample Preparation: Thoroughly rinse the exterior of the fresh sponge samples with sterile ASW to remove loosely attached microorganisms.
-
Surface Sterilization: Briefly immerse the sponge in 70% ethanol to sterilize the surface, followed by several rinses with sterile ASW.
-
Homogenization: Aseptically excise a small portion of the inner sponge tissue (approximately 1 cm³) and homogenize it in a sterile mortar and pestle with sterile ASW.
-
Serial Dilution: Perform a serial dilution of the homogenate in sterile ASW (e.g., 10⁻¹, 10⁻², 10⁻³).
-
Plating: Spread aliquots of the dilutions onto the surface of the prepared isolation media plates.
-
Incubation: Incubate the plates at 28-30°C for 2-4 weeks, monitoring for the appearance of distinct actinomycete-like colonies (often characterized by a dry, chalky appearance).
-
Sub-culturing: Isolate morphologically distinct colonies and sub-culture them onto fresh media to obtain pure cultures.
-
Identification: Identify the isolates through morphological characterization and 16S rRNA gene sequencing. Kocuria palustris is a key species to screen for.
Fermentation of Kocuria palustris
Once a this compound-producing strain is identified, large-scale fermentation is required to produce sufficient quantities of the compound.
Materials:
-
Pure culture of Kocuria palustris
-
Seed Medium (MY Medium): D-(+)-Glucose 10 g/L, Bacto Yeast Extract 3 g/L, Proteose-peptone 5 g/L, Malt Extract 3 g/L, adjusted to pH 7.0.
-
Production Medium (R358 Medium): Potato starch 10 g/L, Bacto Yeast Extract 4 g/L, Bacto Peptone 2 g/L, FeSO₄·7H₂O (from an 8 g/L stock solution, add 5 mL/L), KBr (from a 20 g/L stock solution, add 5 mL/L), adjusted to pH 7.0.[7]
-
Shaker incubator
Procedure:
-
First Seed Culture: Inoculate a tube containing the seed medium with a frozen stock of Kocuria palustris. Incubate at 28°C with shaking at 220 rpm for approximately 24 hours.[7]
-
Second Seed Culture: Transfer the first seed culture to a larger flask containing the same seed medium and incubate under the same conditions for another 24 hours.[7]
-
Production Culture: Inoculate the production medium with the second seed culture (a 5% inoculum volume is recommended). Incubate the production flasks at 28°C with shaking at 220 rpm and 70% humidity for 1 day.[7]
Extraction and Isolation of this compound
This compound is extracted from the cell pellet of the fermentation broth.
Materials:
-
Fermentation broth from Kocuria palustris
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Reversed-phase C18 flash chromatography column
-
Methanol/water gradient solvents
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the cell pellet from the supernatant.[7]
-
Extraction: Extract the cell pellet multiple times with methanol.[7]
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried extract.[7]
-
Initial Purification: Subject the dried extract to reversed-phase C18 flash chromatography, eluting with a water/methanol gradient. Collect fractions and monitor for anti-MRSA activity.[7]
Purification of this compound by HPLC
The final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Active fractions from flash chromatography
-
Semi-preparative and preparative HPLC system
-
Reversed-phase C18 HPLC column (e.g., Waters X-Bridge C18)
-
Acetonitrile/water gradient solvents
Procedure:
-
HPLC Purification: Purify the bioactive fractions from the initial chromatography step by repeated injections onto a semi-preparative and preparative reversed-phase C18 HPLC column. Use a water/acetonitrile gradient for elution.[3][7]
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
-
Structure Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from marine sponges.
Proposed Biosynthetic Pathway of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the expression of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the mature antibiotic.
Caption: Proposed ribosomal biosynthesis pathway of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in Gram-positive bacteria. It is proposed to target the elongation factor Tu (EF-Tu), a crucial protein in the translation process.
Caption: Inhibition of protein synthesis by this compound via EF-Tu targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Kocurin: A Technical Guide to a Thiazolyl Peptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kocurin is a potent thiazolyl peptide antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from marine-derived bacteria of the genera Kocuria and Micrococcus, this natural product represents a promising scaffold for the development of new anti-infective agents.[3][4] This technical guide provides a comprehensive overview of this compound, including its structure, biosynthesis, mechanism of action, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to this compound and the Thiazolyl Peptide Family
Thiazolyl peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thiazole rings derived from cysteine residues.[1] This family of natural products often exhibits a complex polycyclic structure, typically containing a central pyridine or tetrahydropyridine ring.[1] this compound is a notable member of this family, distinguished by its potent antibacterial activity, particularly against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2]
This compound was first isolated from the marine-derived bacterium Kocuria palustris.[1][5] Its structure was elucidated through a combination of high-resolution mass spectrometry (HRMS), extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by Marfey's analysis for amino acid stereochemistry.[1][6] The molecular formula of this compound is C₆₉H₆₆N₁₈O₁₃S₅.[1] Structurally, it features a 2,3,6-trisubstituted pyridine ring, four thiazole rings, a thiazoline ring, a methyloxazole ring, and several amino acid residues including phenylalanine, tyrosine, and two proline units.[3]
Physicochemical Properties and Structural Data
| Property | Value | Reference |
| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | [1] |
| Molecular Weight | 1514.366 Da | [4] |
| Appearance | White amorphous solid | [5] |
| Optical Rotation | [α]²⁵D +27.0 (c 0.11, CHCl₃/MeOH 1:1) | [5] |
| UV Maxima (nm) | 218, 307, 349 (shoulder) | [1][5] |
Biological Activity and Quantitative Data
This compound demonstrates potent and selective activity against Gram-positive bacteria.[7] It is particularly effective against various strains of Staphylococcus aureus, including MRSA.[1] The compound shows no significant activity against Gram-negative bacteria or fungi at the tested concentrations.[1][6]
| Organism | Strain | MIC (µg/mL) | Zone of Inhibition (ZOI) | Reference |
| Staphylococcus aureus (MRSA) | MB5393 | 0.25 | Not Reported | [5] |
| Staphylococcus aureus (MRSA) | - | 0.25–0.5 | Not Reported | [3][7] |
| Bacillus subtilis | - | Not Reported | 9 mm (at 8 µg/mL) | [1] |
| Enterococcus faecium | - | Not Reported | 10 mm (at 8 µg/mL) | [1] |
| Wild-type S. aureus | - | Not Reported | 5 mm (at 2 µg/mL) | [1] |
| Thiazomycin-resistant S. aureus | - | Not Reported | 5 mm (at 2 µg/mL) | [1] |
| Acinetobacter baumannii | - | >16 | No inhibition | [1][7] |
| Pseudomonas aeruginosa | - | >16 | No inhibition | [7] |
| Escherichia coli | - | >16 | No inhibition | [7] |
| Candida albicans | - | >16 | No inhibition | [1] |
Biosynthesis of this compound
This compound is synthesized ribosomally as a precursor peptide, which then undergoes extensive post-translational modifications to yield the mature antibiotic.[8] The proposed precursor peptide for this compound is a 17-amino-acid sequence: Ser-Thr-Asn-Cys-Phe-Cys-Tyr-Pro-Cys-Cys-Ser-Cys-Ser-Ala-Pro-Ser-Ser.[1][9] The biosynthetic gene cluster encodes the enzymes responsible for these modifications, which include cyclodehydrations of cysteine and serine residues to form thiazole and oxazole rings, respectively, and subsequent dehydrogenations.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It is closely related to other thiazolyl peptide antibiotics like GE37468A and GE2270, which are known inhibitors of this process.[3][7] The molecular target of this class of antibiotics is the bacterial ribosome, specifically the L11 protein binding region of the 23S rRNA, and the bacterial elongation factor Tu (EF-Tu).[7] By binding to these components, this compound interferes with the translocation step of protein synthesis, leading to the cessation of peptide chain elongation and ultimately bacterial cell death. The observation that this compound is active against thiazomycin-resistant S. aureus suggests a potentially distinct interaction with its target compared to some other members of the thiazolyl peptide family.[1]
Caption: Signaling pathway of this compound's inhibitory action.
Experimental Protocols
Isolation and Purification of this compound
This protocol is a synthesized methodology based on the description by Martín et al. (2013).[1][5]
Caption: Workflow for the isolation and purification of this compound.
-
Fermentation: Cultivate the marine-derived bacterium Kocuria palustris in a suitable fermentation medium.
-
Extraction: Extract the culture broth with acetone to obtain a crude extract containing this compound.[1]
-
Reversed-Phase Chromatography: Subject the crude extract to reversed-phase C18 chromatography to partially purify the active component.[1][5]
-
Semipreparative HPLC: Further purify the active fraction using semipreparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1][5]
Structural Elucidation
The structural elucidation of this compound involves a combination of spectroscopic and chemical methods.[1]
-
Mass Spectrometry: Determine the molecular formula using high-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS).[1]
-
NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and assign proton and carbon signals.[1]
-
Chemical Degradation and Marfey's Analysis:
-
Hydrolyze the peptide using 6 N HCl.
-
Derivatize the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent).
-
Analyze the derivatized amino acids by HPLC and compare their retention times with those of authentic standards to determine the absolute configuration of the amino acid residues.[1][6]
-
For acid-stable residues within heterocyclic rings, ozonolysis can be performed prior to hydrolysis and Marfey's analysis.[6]
-
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound is determined using standard methods such as broth microdilution or agar diffusion assays.
-
Broth Microdilution (for MIC determination):
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[3]
-
-
Agar Diffusion (for Zone of Inhibition):
-
Prepare an agar plate uniformly inoculated with the test bacterium.
-
Apply a known amount of this compound to a sterile paper disc and place it on the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of growth inhibition around the disc.[1]
-
Conclusion and Future Perspectives
This compound stands out as a promising thiazolyl peptide antibiotic with potent activity against challenging Gram-positive pathogens. Its complex structure and unique biosynthetic pathway offer exciting opportunities for synthetic and biosynthetic engineering to generate novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity. Further investigation into its precise interactions with the bacterial ribosome and EF-Tu could pave the way for the rational design of new protein synthesis inhibitors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kocurin Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Kocurin, a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the marine-derived bacterium Kocuria palustris.[1] Its unique structure, featuring a central pyridine ring and multiple thiazole moieties, confers potent antibacterial activity, making it a promising candidate for further drug development.[1][2] This document outlines the necessary protocols for the cultivation of Kocuria palustris, fermentation for this compound production, and subsequent purification of the target compound.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value | Reference |
| Producing Organism | Kocuria palustris | [1] |
| Fermentation Medium | R358 Medium (Marine Broth 2216 as a suitable alternative) | [3] |
| Inoculum | 5% (v/v) from a seed culture in MY medium | [3] |
| Fermentation Time | 24 - 96 hours | [3] |
| Temperature | 28 °C | [3] |
| Agitation | 220 rpm | [3] |
| Humidity | 70% | [3] |
| Reported Yield | 1.4 mg from a 7 L fermentation (approx. 0.2 mg/L) | [1] |
Table 2: Composition of Marine Broth 2216
| Component | Concentration (g/L) |
| Peptone | 5.0 |
| Yeast Extract | 1.0 |
| Ferric Citrate | 0.1 |
| Sodium Chloride | 19.45 |
| Magnesium Chloride | 8.8 |
| Sodium Sulfate | 3.24 |
| Calcium Chloride | 1.8 |
| Potassium Chloride | 0.55 |
| Sodium Bicarbonate | 0.16 |
| Potassium Bromide | 0.08 |
| Strontium Chloride | 0.034 |
| Boric Acid | 0.022 |
| Sodium Silicate | 0.004 |
| Sodium Fluoride | 0.0024 |
| Ammonium Nitrate | 0.0016 |
| Disodium Phosphate | 0.008 |
| Final pH | 7.6 ± 0.2 |
Experimental Protocols
Protocol 1: Cultivation of Kocuria palustris
This protocol describes the preparation of seed cultures of Kocuria palustris for inoculation into the main production fermenter.
Materials:
-
Kocuria palustris culture
-
MY (Malt Yeast) Agar plates and Broth (Malt extract 10 g/L, Yeast extract 4 g/L, Glucose 4 g/L, Agar 15 g/L for plates)
-
Sterile inoculation loops
-
Incubator at 28 °C
-
Shaking incubator at 220 rpm
Procedure:
-
Streak a loopful of Kocuria palustris from a glycerol stock onto an MY agar plate.
-
Incubate the plate at 28 °C until single colonies are visible (typically 2-3 days).
-
Aseptically pick a single colony and inoculate it into a flask containing 50 mL of sterile MY broth.
-
Incubate the flask at 28 °C in a shaking incubator at 220 rpm for 24-48 hours, or until the culture appears turbid. This will serve as the seed culture.
Protocol 2: Fermentation for this compound Production
This protocol details the fermentation process for the production of this compound.
Materials:
-
Seed culture of Kocuria palustris (from Protocol 1)
-
Marine Broth 2216 (or R358 medium)
-
Fermenter (e.g., 10 L baffled flasks or a bioreactor)
-
Incubator shaker or temperature-controlled bioreactor
Procedure:
-
Prepare the production medium (Marine Broth 2216) according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the medium to cool to room temperature.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the fermentation culture at 28 °C with agitation at 220 rpm for 24 to 96 hours.[3]
-
Monitor the production of this compound periodically by taking samples and analyzing them via LC-MS.
Protocol 3: Extraction and Purification of this compound
This protocol outlines the steps for extracting this compound from the fermentation broth and purifying it using chromatographic techniques.
Materials:
-
Fermentation broth containing this compound
-
Centrifuge
-
Methanol (MeOH)
-
Reversed-phase C18 column
-
Water (H₂O)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative or preparative C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
Part A: Extraction
-
Harvest the fermentation broth and centrifuge it to separate the cell pellet from the supernatant.
-
Extract the cell pellet with methanol (e.g., 3 x 50 mL for a 7 L fermentation) to solubilize this compound.[1]
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator.
Part B: Initial Purification by Reversed-Phase Chromatography
-
Resuspend the concentrated extract in a small volume of water/methanol.
-
Load the resuspended extract onto a reversed-phase C18 column pre-equilibrated with water.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.
-
Collect fractions and analyze them for the presence of this compound using LC-MS or a bioassay against a sensitive organism (e.g., S. aureus).
-
Pool the fractions containing this compound.
Part C: Final Purification by HPLC
-
Concentrate the pooled fractions from the previous step.
-
Dissolve the concentrate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject the sample onto a semi-preparative or preparative C18 HPLC column.
-
Elute the column with a linear gradient of acetonitrile in water, both containing 0.1% TFA (e.g., 20% to 80% ACN over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 307 nm) and collect the peak corresponding to this compound.
-
Verify the purity of the collected peak by analytical HPLC and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a solid.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
This compound Production and Purification Workflow
Caption: Workflow for this compound production and purification.
References
Application Note: High-Performance Liquid Chromatography for the Purification of Kocurin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2] This class of compounds is of significant interest due to its potent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major threat to human health.[1][3] The development of effective purification protocols is critical for the structural elucidation, pharmacological testing, and potential clinical application of this compound. High-performance liquid chromatography (HPLC), particularly in a reversed-phase format, serves as the cornerstone for obtaining high-purity this compound.[2] This document provides a detailed protocol for the purification of this compound, from bacterial fermentation to final purification by HPLC.
Overall Purification Workflow
The purification of this compound is a multi-step process designed to isolate the peptide from the complex mixture of metabolites present in the bacterial culture. The workflow begins with large-scale fermentation, followed by extraction and a series of chromatographic separations to progressively enrich and purify the target compound.
Caption: Experimental workflow for this compound purification.
Experimental Protocols
1. Fermentation of Kocuria palustris
This protocol is based on the fermentation conditions described for the initial isolation of this compound.[2]
-
Medium: Prepare R358 medium.
-
Inoculation: Inoculate the R358 medium with a seed culture of Kocuria palustris.
-
Incubation: Incubate the culture for 1 day.
-
Harvesting: After incubation, harvest the bacterial cells by centrifuging the fermentation broth. Discard the supernatant and collect the cell pellet.
2. Extraction of this compound
-
Solvent: Use methanol as the extraction solvent.[2]
-
Procedure:
-
Resuspend the cell pellet obtained from the 7 L fermentation in methanol (e.g., 3 x 50 mL).[2]
-
Agitate the suspension to ensure thorough extraction.
-
Centrifuge the suspension to pellet the cell debris.
-
Collect the methanol supernatant, which contains the crude this compound extract.
-
Pool the extracts and concentrate them, for example, using a rotary evaporator.
-
3. Initial Purification: Reversed-Phase C18 Chromatography
This step serves to remove a significant portion of impurities from the crude extract.[2]
-
Stationary Phase: Reversed-phase C18 silica column.
-
Mobile Phase A: Deionized Water (H₂O).
-
Mobile Phase B: Methanol (MeOH).
-
Procedure:
-
Equilibrate the C18 column with an initial low concentration of methanol in water.
-
Load the concentrated crude extract onto the column.
-
Elute the column using a gradient of increasing methanol concentration (H₂O/MeOH gradient).[2]
-
Collect fractions throughout the elution process.
-
Perform bioassays on the collected fractions to identify those with anti-MRSA activity.
-
Pool the bioactive fractions for the final purification step.
-
4. Final Purification: Reversed-Phase HPLC (RP-HPLC)
The final purification is achieved using semi-preparative or preparative HPLC to isolate this compound to a high degree of purity.[2]
-
System: An HPLC system equipped with a UV detector.
-
Column: A semi-preparative or preparative Reversed-Phase C18 column (e.g., Waters X-Bridge C18, 5 µm).[4][5]
-
Mobile Phase A: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detection: Monitor the elution profile via UV absorbance. This compound has UV absorption maxima at 218 nm and 307 nm.[1] Monitoring at 220 nm is also common for peptides.[6]
-
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the pooled, active fractions from the initial C18 chromatography step.
-
Elute the sample using a linear gradient of increasing Mobile Phase B. The exact gradient should be optimized based on analytical runs. A representative gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
-
Collect the peaks corresponding to this compound based on the chromatogram.
-
Verify the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain this compound as a white solid.[2]
-
Data Presentation
The following table summarizes the expected outcomes of the this compound purification process. The yield is based on the published result from a 7 L fermentation.[2] Purity values are representative for a typical multi-step peptide purification.
| Purification Step | Starting Material | Final Product | Yield (mg) | Purity (%) |
| Fermentation & Extraction | 7 L K. palustris Culture | Crude Methanol Extract | - | < 5% |
| Reversed-Phase C18 | Crude Methanol Extract | Pooled Bioactive Fractions | - | 30-50% |
| RP-HPLC | Pooled Bioactive Fractions | Purified this compound | 1.4[2] | > 95% |
Mode of Action
This compound belongs to the thiazolyl peptide family of antibiotics.[3] These compounds are known to be potent inhibitors of protein synthesis in Gram-positive bacteria, which is a key mechanism contributing to their strong antibacterial activity.[3]
Caption: Simplified diagram of this compound's inhibitory action.
The described methodology, centered around reversed-phase high-performance liquid chromatography, provides a robust and effective strategy for the purification of this compound from Kocuria palustris cultures. This protocol yields a highly purified product suitable for detailed structural analysis by methods like mass spectrometry and NMR, as well as for comprehensive biological and pharmacological evaluation.[1][2] The successful purification of this compound is a critical step in exploring its potential as a therapeutic agent against resistant bacterial pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Kocurin using HRMS and NMR for Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris. It has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for antibiotic research and development. The structural elucidation of such a complex natural product relies heavily on a combination of advanced spectroscopic techniques. This document provides detailed application notes and protocols for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is critical for determining the exact mass and elemental composition of a molecule. For this compound, Positive-ion Electrospray Ionization Time-of-Flight Mass Spectrometry ((+)-ESI-TOF-MS) was utilized to establish its molecular formula.
Protocol 1: HRMS Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 0.1 mg of purified this compound (white amorphous solid).
-
Dissolve the sample in a 1:1 mixture of Chloroform/Methanol (CHCl₃/MeOH) to a final concentration of approximately 0.1 mg/mL.
-
-
Instrument and Parameters:
-
Instrument: Bruker maXis spectrometer or equivalent ESI-TOF-MS system.
-
Ionization Mode: Positive Electrospray Ionization ((+)-ESI).
-
Analysis Mode: Time-of-Flight (TOF) for high-resolution mass detection.
-
Data Acquisition: Acquire spectra in the m/z range that includes the expected mass of this compound (~1515 Da). Calibrate the instrument using a suitable standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement. Compare the observed mass with the calculated mass for the proposed formula to confirm the elemental composition.
-
Data Presentation: HRMS Results for this compound
The quantitative data obtained from HRMS analysis is summarized below.
| Parameter | Result | Reference |
| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | |
| Calculated Mass [M+H]⁺ | 1515.3733 | |
| Observed Mass [M+H]⁺ | 1515.3739 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity and stereochemistry of complex molecules like this compound. A suite of 1D and 2D NMR experiments is required to assemble the structural fragments.
Protocol 2: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 1.4 mg of purified this compound in deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument and Parameters:
-
Instrument: Varian "INOVA 500" spectrometer or equivalent.
-
Frequencies: 500 MHz for ¹H and 125 MHz for ¹³C.
-
Solvent and Reference: CDCl₃, with chemical shifts referenced to residual solvent signals (δH 7.26 and δC 77.0).
-
1D Experiments: Proton (¹H) and Carbon (¹³C).
-
2D Experiments:
-
Correlation Spectroscopy (COSY) to identify ¹H-¹H spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-4 bond) correlations between protons and carbons. The experiment should be optimized for a ³JCH of 8 Hz.
-
-
-
Data Analysis:
-
Integrate and assign proton signals from the ¹H NMR spectrum. Key signals for this compound include four thiazole singlets, a 2,3,6-trisubstituted pyridine ring, and aromatic protons for phenylalanine and tyrosine units.
-
Assign carbon signals from the ¹³C NMR spectrum, aided by HSQC data.
-
Use COSY correlations to piece together amino acid spin systems.
-
Utilize HMBC correlations to connect the identified structural fragments and establish the final macrocyclic structure of the peptide.
-
Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts for this compound
The following table summarizes key, representative chemical shifts as reported in the literature. For the complete assignment, refer to Martín et al., 2013.
| Structural Unit | Atom No. | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |
| Thiazole-1 | C-5' | 118.9 | 7.86 (s) |
| Thiazole-2 | C-5'' | 120.3 | 8.01 (s) |
| Thiazole-3 | C-5''' | 122.5 | 8.09 (s) |
| Thiazole-4 | C-5'''' | 118.5 | 7.45 (s) |
| Pyridine Ring | C-4 | 123.6 | 8.36 (d) |
| C-5 | 137.9 | 8.24 (d) | |
| Tyrosine | C-2/6 | 129.9 | 6.60 (d) |
| C-3/5 | 114.9 | 6.45 (d) | |
| Phenylalanine | C-2/6 | 129.5 | 7.17 (d) |
| C-3/5 | 128.5 | 7.23 (t) | |
| C-4 | 126.7 | 7.18 (t) | |
| Dehydroalanine-1 | Cβ | 102.8 | 5.52 (s), 6.69 (s) |
| Thiazoline | C-2 | 78.3 | 4.83 (t) |
Visualized Workflows and Pathways
Experimental and Analytical Workflow
The overall process from bacterial culture to the final elucidated structure of this compound involves multiple, sequential steps.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from a non-ribosomal peptide synthetase (NRPS) gene cluster. The process involves the formation of a propeptide that undergoes significant post-translational modifications to yield the mature antibiotic.
Conclusion: The structural characterization of this compound is a clear demonstration of the power of combining HRMS and a suite of NMR experiments. HRMS provides the foundational data of elemental composition, while detailed 1D and 2D NMR analysis allows for the complete assembly of its complex thiazolyl peptide structure. The protocols and data presented here serve as a comprehensive guide for researchers working on the isolation and characterization of novel, complex natural products.
Application Notes and Protocols for Kocurin Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Isolated from the marine-derived bacterium Kocuria palustris, this compound represents a promising candidate for the development of new anti-infective agents.[2][3] These application notes provide detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound using standard laboratory methods, including broth microdilution for minimum inhibitory concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
Mechanism of Action
This compound belongs to the thiazolyl peptide class of antibiotics, which are known to inhibit bacterial protein synthesis.[2] The mechanism of action involves the binding of the antibiotic to the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.
The binding of this compound's structural analog, GE2270A, to EF-Tu has been shown to occur in the second domain of the protein.[4] This interaction is stabilized by a salt bridge between Arg 223 and Glu 259 of EF-Tu, which forms over the antibiotic molecule, contributing to a strong binding affinity.[4] By binding to EF-Tu, this compound sterically hinders the conformational change from the GDP-bound to the GTP-bound state and directly competes with aminoacyl-tRNA for the same binding site.[4] This effectively blocks the delivery of new amino acids to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.
Caption: this compound's mechanism of action targeting bacterial protein synthesis.
Antibacterial Spectrum of this compound
This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. Quantitative data from susceptibility testing is summarized in the table below.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MRSA MB5393 | 0.25 |
| Staphylococcus aureus | MRSA and MSSA strains | 0.008 - 2.048 |
| Staphylococcus epidermidis | Clinical Isolates | 0.008 - 1.024 |
| Enterococcus faecium | VRE and VSE strains | 0.004 - 1.024 |
| Enterococcus faecalis | Clinical Isolates | 0.004 - 0.128 |
| Bacillus subtilis | Clinical Isolates | 0.004 - 0.016 |
Data compiled from references[1][2].
Experimental Protocols
The following are detailed protocols for determining the antibacterial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., methanol or DMSO)[1]
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the this compound concentration by half, achieving the final desired test concentrations.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Disk Preparation: Aseptically impregnate sterile filter paper disks with a known amount of this compound solution. Allow the disks to dry completely before use.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data and established breakpoints, which are not yet standardized for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for performing antibacterial susceptibility testing.
Caption: General workflow for antibacterial susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of an EF-Tu complex with a thiazolyl peptide antibiotic determined at 2.35 A resolution: atomic basis for GE2270A inhibition of EF-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Kocurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2][3][4][5] It belongs to a class of naturally occurring compounds known for their potent activity against Gram-positive bacteria.[2] Notably, this compound has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2][3][4][5] This document provides detailed protocols for determining the MIC of this compound, a critical parameter for assessing its antimicrobial potency and spectrum. The primary methods covered are broth microdilution and agar dilution, which are standard procedures for antimicrobial susceptibility testing.[6][7][8][9]
This compound exhibits a targeted spectrum of activity, showing strong inhibition of Gram-positive bacteria such as MRSA, Bacillus subtilis, and Enterococcus faecium.[1][10] Conversely, it shows no activity against Gram-negative bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) or the fungus Candida albicans at concentrations up to 16 μg/mL.[1][2] The proposed mechanism of action for this compound and related thiazolyl peptides is the inhibition of bacterial protein synthesis.[10]
Data Presentation: MIC of this compound Against Various Bacterial Strains
The following table summarizes the reported MIC values for this compound against a panel of clinically relevant microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | MB5393 | 0.25 | [1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 0.25–0.5 | [10] |
| Staphylococcus aureus | - | 0.008 - 2.048 | [11] |
| Bacillus subtilis | - | Zone of Inhibition | [1][2] |
| Enterococcus faecium | - | Zone of Inhibition | [1][2] |
| Escherichia coli | - | > 16 | [1][2][10] |
| Acinetobacter baumannii | - | > 16 | [1][2][10] |
| Pseudomonas aeruginosa | - | > 16 | [1][2][10] |
| Candida albicans | - | > 16 | [1][2] |
Note: Some studies reported zones of inhibition rather than specific MIC values for certain strains, indicating susceptibility.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method is widely used for its efficiency and requirement for small volumes of reagents.[7][12][13]
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates (polystyrene or polypropylene)[14]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Sterile petri dishes
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14]
-
-
Preparation of this compound Dilutions:
-
Prepare a 2x working stock solution of this compound in the test broth. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.
-
Dispense 100 µL of sterile broth into all wells of the 96-well plate.[15]
-
Add 100 µL of the 2x this compound working stock to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[15]
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final 1x values. Do not add bacteria to column 12.[13]
-
-
Incubation:
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Protocol 2: Agar Dilution Method for MIC Determination
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[8]
Materials:
-
This compound (stock solution of known concentration)
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Inoculum replicating apparatus (optional)
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of this compound concentrations in molten agar. For each concentration, add the appropriate amount of this compound stock solution to sterile, molten MHA (kept at 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of the diluted bacterial suspension (containing approximately 10⁴ CFU) onto the surface of each agar plate, including the control plate.[8] An inoculum replicating apparatus can be used to spot multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-20 hours.[8]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.
-
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Proposed mechanism of action of this compound in bacteria.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 4. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide f… [ouci.dntb.gov.ua]
- 5. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. journals.asm.org [journals.asm.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Kocurin in a Murine Septicemia Model for MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin, a thiazolyl peptide antibiotic identical to PM181104, has demonstrated significant in vitro potency against a wide array of Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using a murine septicemia model of MRSA infection. The protocols and data presented are compiled from published literature to guide researchers in the preclinical assessment of this promising antibiotic candidate.
Quantitative Data Summary
The in vivo efficacy of this compound (referred to as PM181104 in the source study) has been evaluated in a murine septicemia model. The available quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Bacterial Strain | MIC Range (µg/mL) | MIC⁹⁰ (µg/mL) |
| S. aureus (MRSA & MSSA) | 0.008 - 2.048 | 0.064 |
Data sourced from in vitro studies of PM181104, which is structurally identical to this compound.[3]
Table 2: In Vivo Efficacy of this compound in a Murine MRSA Septicemia Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (10 days post-infection) |
| Vehicle Control | - | - | 0% |
| This compound (PM181104) | 1.25 | Intravenous | 50% |
| This compound (PM181104) | 2.5 | Intravenous | 100% (ED₁₀₀) |
| This compound (PM181104) | 5.0 | Intravenous | 100% (ED₁₀₀) |
Data from a study using BALB/c mice infected intraperitoneally with MRSA strain E710.[3]
Note on Further Data: While survival studies provide a critical measure of efficacy, detailed in vivo quantitative data such as bacterial load (CFU counts) in specific organs and analysis of inflammatory markers (e.g., cytokines) following this compound treatment in this model are not extensively available in the public literature. Such studies would provide deeper insights into the pharmacodynamics and immunomodulatory effects of this compound.
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of this compound (PM181104) and standard murine sepsis models.
Protocol 1: Preparation of MRSA Inoculum
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain E710 or ATCC 33591.
-
Culture Conditions: Inoculate the MRSA strain into Brain Heart Infusion (BHI) broth and incubate overnight at 37°C with agitation.
-
Log-Phase Growth: Subculture the overnight culture into fresh BHI broth and incubate for approximately 2 hours to achieve log-phase growth.
-
Harvesting and Washing: Centrifuge the log-phase culture to pellet the bacteria. Discard the supernatant and wash the bacterial pellet with sterile normal saline (0.85% NaCl).
-
Inoculum Preparation: Resuspend the washed bacterial pellet in sterile normal saline to the desired concentration for infection (e.g., 10⁸ to 10⁹ CFU/mL). The final concentration should be confirmed by serial dilution and plating on appropriate agar plates.
Protocol 2: Murine Septicemia Model and this compound Administration
-
Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 19-22 grams.
-
Acclimatization: Allow mice to acclimatize to laboratory conditions for at least 7 days prior to the experiment.
-
Infection: Induce septicemia by intraperitoneal (i.p.) injection of 0.1 mL of the prepared MRSA inoculum (containing 10⁸ to 10⁹ CFU).
-
This compound Formulation: Prepare this compound for intravenous administration in a vehicle solution of 6% (w/w) PEG 400 and 8% (w/w) Tween 80, diluted with sterile water for injection.
-
Treatment: Administer the this compound formulation intravenously (i.v.) at the desired doses (e.g., 1.25, 2.5, 5.0 mg/kg) immediately following the MRSA challenge.
-
Control Groups:
-
Infection Control: Mice infected with MRSA and treated with the vehicle solution only.
-
Untreated Control: Mice infected with MRSA and receiving no treatment.
-
-
Monitoring:
-
Observe the mice for clinical signs of sepsis (e.g., ruffled fur, lethargy, hunched posture) at regular intervals.
-
Monitor survival for a period of 10 days post-infection.
-
Record body weight changes daily.
-
-
Endpoint: The primary endpoint is survival at 10 days. Euthanize moribund animals according to institutional guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Proposed Mechanism of Action of this compound
This compound is a thiazolyl peptide antibiotic. Thiazolyl peptides, such as the closely related GE2270A, are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This prevents the binding of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.
Caption: this compound's proposed inhibition of protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
Kocurin: A Thiazolyl Peptide for Investigating Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin is a thiazolyl peptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6][7][8][9] Isolated from the marine-derived bacterium Kocuria palustris, this compound belongs to a class of compounds known for their inhibition of bacterial protein synthesis.[1][4][5][6][7][9] These characteristics make this compound a valuable tool for researchers studying mechanisms of antibiotic resistance and for professionals in drug development seeking new antimicrobial agents.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of antibiotic resistance. It includes quantitative data on its antimicrobial activity, methodologies for key experiments, and visualizations of its mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) MB5393 | Methicillin-Resistant | 0.25 | [1][7] |
| Bacillus subtilis MB964 | Wild-Type | - (Zone of Inhibition: 9 mm at 8 µg/mL) | [7] |
| Enterococcus faecium MB5571 | Vancomycin-Resistant, β-lactam-Resistant | - (Zone of Inhibition: 10 mm at 8 µg/mL) | [7] |
| Staphylococcus aureus (Wild-Type) | Thiazomycin-Susceptible | - (Zone of Inhibition: 5 mm at 2 µg/mL) | [7] |
| Staphylococcus aureus | Thiazomycin-Resistant | - (Zone of Inhibition: 5 mm at 2 µg/mL) | [7] |
| Escherichia coli | Gram-Negative | No inhibition at 16 µg/mL | [7] |
| Acinetobacter baumannii | Gram-Negative | No inhibition at 16 µg/mL | [7] |
| Pseudomonas aeruginosa | Gram-Negative | No inhibition at 16 µg/mL | [7] |
| Candida albicans | Fungus | No inhibition at 16 µg/mL | [7] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other thiazolyl peptides, is a potent inhibitor of bacterial protein synthesis.[5] The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting the synthesis of new proteins and ultimately leading to bacterial cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2-12 of a new 96-well microtiter plate.
-
Add 100 µL of the highest this compound concentration to well 1.
-
Perform serial dilutions across the plate by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without this compound), and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free)
This protocol describes a general method to assess the inhibitory effect of this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract system.
Materials:
-
E. coli S30 cell-free extract kit (e.g., Promega, NEB)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under a bacterial promoter
-
This compound stock solution
-
Amino acid mix
-
RNase-free water
-
Luminometer or fluorometer
Procedure:
-
Prepare Reactions:
-
On ice, prepare the reaction mix according to the manufacturer's instructions for the cell-free extract kit. This typically includes the S30 extract, reaction buffer, amino acid mix, and the reporter plasmid DNA.
-
Prepare a set of reactions with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).
-
Include a positive control (no this compound) and a negative control (no DNA template).
-
A known protein synthesis inhibitor (e.g., chloramphenicol) can be used as a positive control for inhibition.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
-
Detection of Reporter Protein:
-
For Luciferase: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control (no this compound).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).
-
Protocol 3: Checkerboard Assay for Synergy Testing with Vancomycin
This protocol is designed to investigate the potential synergistic activity of this compound and vancomycin against a target bacterial strain, such as MRSA or a vancomycin-resistant strain.
Materials:
-
This compound and vancomycin stock solutions
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum prepared as in Protocol 1
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound along the y-axis (rows) and two-fold serial dilutions of vancomycin along the x-axis (columns).
-
The concentrations should range from sub-MIC to supra-MIC values for both compounds.
-
Include a row with only this compound dilutions and a column with only vancomycin dilutions to determine the MIC of each drug alone under the assay conditions.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Vancomycin
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (additive or indifferent)
-
FICI > 4: Antagonism
-
-
Application in Studying Vancomycin Resistance
While direct synergistic studies of this compound and vancomycin are not yet published, the distinct mechanisms of action of these two antibiotics—protein synthesis inhibition for this compound and cell wall synthesis inhibition for vancomycin—suggest a potential for synergistic interactions.[10] this compound can be used to explore this possibility and to study the mechanisms of vancomycin resistance. For instance, by weakening the bacterial cell through the inhibition of protein synthesis, this compound might lower the concentration of vancomycin required to be effective against vancomycin-intermediate or resistant strains. The checkerboard assay described above is the standard method to investigate such potential synergies.
Conclusion
This compound is a promising tool for research in antibiotic resistance. Its potent activity against MRSA and its specific mechanism of action provide a solid foundation for further studies. The protocols provided here offer a starting point for researchers to explore the utility of this compound in understanding and combating antibiotic resistance, including its potential in combination therapies. Further research is warranted to fully elucidate its interactions with other antibiotics and its efficacy against a broader range of resistant pathogens.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positive interaction between inhibitors of protein synthesis and cefepime in the fight against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
Cell-based Assays for Testing Kocurin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kocurin is a thiazolyl peptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[4] While this compound's antimicrobial properties are well-documented, there is growing interest in exploring the potential of antimicrobial peptides (AMPs) as anticancer agents.[5][6][7][8] Many AMPs exhibit selective cytotoxicity towards cancer cells, often by targeting their distinct membrane properties or by inducing apoptosis through mitochondrial disruption.[5][6][9]
These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of this compound, covering both its established antimicrobial activity and its potential as an anticancer therapeutic. Detailed protocols are provided to enable researchers to assess this compound's bioactivity in various cell-based models.
Data Presentation: this compound Antimicrobial Efficacy
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [4] |
| Bacillus subtilis | Not specified (Zone of Inhibition of 9 mm at 8 µg/mL) | |
| Enterococcus faecium | Not specified (Zone of Inhibition of 10 mm at 8 µg/mL) |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL with a further two-fold dilution of the compound.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Cell Viability and Cytotoxicity Assays for Anticancer Activity
These assays are fundamental for screening the potential anticancer effects of this compound by measuring its impact on the viability and proliferation of cancer cell lines.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for selectivity assessment, e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
This assay is another method to assess cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Same as for MTT assay, but replace MTT with Resazurin solution.
-
Fluorometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Reading: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Apoptosis Assays
These assays determine if this compound induces programmed cell death (apoptosis) in cancer cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the viability assays in a white-walled 96-well plate.
-
Assay:
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Reading: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis
This assay determines if this compound affects the progression of the cell cycle in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as in the apoptosis assay.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
This compound's Known Mechanism of Action in Bacteria
Caption: this compound inhibits bacterial growth by targeting the ribosome and halting protein synthesis.
Proposed Anticancer Mechanisms of Action for this compound (Hypothetical)
Caption: Hypothetical anticancer mechanisms of this compound, targeting the cell membrane or mitochondria.
Experimental Workflow for Evaluating this compound's Anticancer Efficacy
Caption: A logical workflow for the cell-based evaluation of this compound's anticancer properties.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide f… [ouci.dntb.gov.ua]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
In vivo Evaluation of Kocurin: Application Notes and Protocols for Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of Kocurin, a potent thiazolyl peptide antibiotic, in preclinical animal infection models. The included data summaries, detailed experimental protocols, and workflow diagrams are intended to guide researchers in designing and executing robust efficacy studies for this promising anti-infective agent.
Introduction to this compound
This compound, also known as PM181104, is a novel cyclic thiazolyl peptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Isolated from the marine sponge-associated actinobacterium Kocuria palustris, this compound has demonstrated significant therapeutic potential, warranting thorough investigation in relevant animal infection models to establish its preclinical efficacy.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in murine models of systemic and localized infections. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in a Murine Septicemia Model
| Pathogen | Mouse Strain | Infection Route | This compound Dose (mg/kg) | Treatment Route | Outcome | Reference |
| MRSA | BALB/c | Intraperitoneal | 2.5 | Intravenous | 100% survival | [1][2] |
| MRSA | BALB/c | Intraperitoneal | 5.0 | Intravenous | 100% survival | [1][2] |
| VRE | BALB/c | Intraperitoneal | 10.0 | Intravenous | 100% survival | [1][2] |
Table 2: Efficacy of this compound in a Murine Kidney Infection Model
| Pathogen | Mouse Strain | Model | This compound Dose (mg/kg) | Treatment Route | Outcome | Reference |
| VRE | Not Specified | λ-carrageenan-induced | 5.0 | Not Specified | 1 log reduction in kidney bacterial count compared to control | [1] |
Experimental Protocols
The following are detailed protocols for the key animal infection models used in the in vivo evaluation of this compound.
Murine Septicemia Model for MRSA and VRE
This protocol describes the induction of a systemic infection (septicemia) in mice to evaluate the efficacy of this compound.
Materials:
-
This compound (PM181104)
-
Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococcus (VRE) strain
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Sterile 0.9% saline
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Protocol:
-
Inoculum Preparation:
-
Culture the MRSA or VRE strain in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation and wash three times with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal dose.
-
-
Infection:
-
Acclimatize mice for at least 3 days before the experiment.
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
Prepare solutions of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound intravenously (IV) via the tail vein at the desired doses (e.g., 1.25, 2.5, 5.0 mg/kg for MRSA; 2.5, 5.0, 10.0 mg/kg for VRE) at a specified time post-infection (e.g., 1 hour).
-
Include control groups: vehicle control (no treatment) and a standard-of-care antibiotic control (e.g., linezolid).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality for a period of up to 10 days post-infection.
-
The primary endpoint is survival. The 100% effective dose (ED₁₀₀) is the lowest dose at which all animals survive.
-
Murine Kidney Infection Model for VRE (λ-carrageenan-induced)
This protocol outlines a method for establishing a localized kidney infection to assess the ability of this compound to reduce bacterial burden in a specific organ. This protocol is a synthesized approach based on general principles of urinary tract infection models and carrageenan-induced inflammation, as a specific detailed protocol for this combined model was not available.
Materials:
-
This compound (PM181104)
-
Pathogen: Vancomycin-resistant Enterococcus (VRE) strain
-
Female BALB/c or other suitable mouse strain (6-8 weeks old)
-
λ-carrageenan
-
Sterile 0.9% saline
-
Sterile syringes and needles
-
Ureteral catheters (optional, for direct bladder inoculation)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Protocol:
-
Inoculum Preparation:
-
Prepare the VRE inoculum as described in the septicemia model protocol.
-
-
Induction of Kidney Infection:
-
Anesthetize the mice.
-
To induce inflammation and facilitate infection, inject a sterile solution of 1% λ-carrageenan in saline into the renal parenchyma or the retroperitoneal space near the kidneys.
-
Introduce the VRE suspension. This can be done via several routes, with transurethral inoculation into the bladder being a common method to mimic ascending urinary tract infections. Alternatively, direct injection into the kidney or intravenous injection can be used.
-
-
Treatment:
-
Administer this compound at the desired dose (e.g., 5 mg/kg) at a specified time post-infection.
-
Include vehicle control and standard-of-care antibiotic control groups.
-
-
Endpoint and Bacterial Load Determination:
-
At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.
-
Aseptically remove the kidneys.
-
Homogenize the kidneys in a known volume of sterile saline.
-
Perform serial dilutions of the kidney homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of kidney tissue.
-
The primary endpoint is the reduction in bacterial load in the kidneys of this compound-treated mice compared to the control groups.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound in animal infection models.
Caption: General workflow for in vivo evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Kocurin Solubility and Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kocurin, a potent thiazolyl peptide antibiotic. The primary challenge in the clinical development of this compound is its poor aqueous solubility.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a thiazolyl cyclic peptide antibiotic with strong inhibitory activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] Its clinical potential is currently limited by its very low solubility in water, which complicates the preparation of formulations for therapeutic use.[1][2]
Q2: What is the mechanism of action of this compound?
This compound belongs to the thiazolyl peptide class of antibiotics, which inhibit bacterial protein biosynthesis during the translation phase.[3][5] These peptides bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the function of elongation factors, specifically EF-G and EF-Tu, thereby halting the elongation of the polypeptide chain.[6][7]
Q3: In which solvents is this compound soluble?
While precise quantitative data is limited in publicly available literature, this compound is known to be soluble in several organic solvents. A summary of its qualitative solubility is provided in the table below.
| Solvent | Solubility | Reference |
| Water | Poorly soluble/Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
Q4: Are there any known formulations that improve this compound's solubility for in vivo studies?
Yes, a formulation developed for PM181104, a molecule identical to this compound, has been used for intravenous administration in murine models. This formulation consists of this compound dissolved in a mixture of 8% (wt/wt) PEG 400 and 8% (wt/wt) Tween 80, which is then diluted with 0.9% saline.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Inherent hydrophobicity of the peptide. | This compound has very poor aqueous solubility. For initial stock solutions, use an organic solvent like DMSO. For final aqueous dilutions, ensure the concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | When diluting, add the this compound stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations. It may be necessary to prepare a more dilute final solution. |
| Difficulty in preparing a formulation for animal studies. | Low bioavailability and potential toxicity of organic solvents. | Consider using formulation strategies such as PEGylation or liposomal encapsulation to improve aqueous solubility and biocompatibility. A previously reported formulation for the identical molecule PM181104 used a mixture of PEG 400 and Tween 80 as a vehicle. |
| Inconsistent results in biological assays. | Incomplete solubilization of this compound leading to inaccurate concentrations. | After preparing a this compound solution, centrifuge it to pellet any undissolved material. Use the supernatant for your experiments to ensure a homogenous solution. It is also recommended to determine the final concentration of the solubilized peptide using a suitable analytical method. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures aimed at improving the aqueous solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol describes the preparation of a concentrated this compound stock solution, which can then be diluted for various in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add a precise volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation of this compound using PEG 400 and Tween 80 for in vivo Studies
This protocol is based on a reported formulation for PM181104, a molecule identical to this compound, for intravenous administration.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline solution, sterile
-
Sterile vials
Procedure:
-
Prepare a vehicle solution consisting of 8% (wt/wt) PEG 400 and 8% (wt/wt) Tween 80.
-
Dissolve the desired amount of this compound in the PEG 400/Tween 80 vehicle.
-
Once completely dissolved, dilute the solution to the final desired concentration using sterile 0.9% saline.
-
Mix the final formulation thoroughly before administration.
Protocol 3: Liposomal Encapsulation of this compound
This protocol provides a general method for encapsulating a hydrophobic peptide like this compound into liposomes to improve its aqueous dispersibility.
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. The temperature of the PBS should be above the phase transition temperature of the chosen phospholipid.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be purified from unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Visualizations
This compound's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism by which thiazolyl peptides, including this compound, inhibit bacterial protein synthesis.
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow for Improving this compound Solubility
The diagram below outlines a logical workflow for researchers aiming to improve the aqueous solubility of this compound for clinical applications.
Caption: Workflow for enhancing this compound's solubility.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins* | Semantic Scholar [semanticscholar.org]
- 6. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolyl peptide antibiotic biosynthesis: a cascade of post-translational modifications on ribosomal nascent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Kocurin Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing the thiazolyl peptide antibiotic, Kocurin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fermentation experiments.
Issue 1: Low or No this compound Yield
-
Question: My fermentation of Kocuria palustris resulted in a very low or undetectable yield of this compound. What are the possible causes and how can I troubleshoot this?
-
Answer: Low this compound yield is a common challenge. Here are several factors to investigate:
-
Inadequate Aeration: Thiazolyl peptide production is often sensitive to oxygen levels.
-
Recommendation: Ensure your shaking speed is optimal (e.g., 220 rpm) and that the flask is not overly filled (a 1:5 ratio of medium to flask volume is a good starting point) to allow for sufficient oxygen transfer.
-
-
Suboptimal pH: The pH of the fermentation medium can significantly impact enzyme activity and nutrient availability.
-
Recommendation: The recommended starting pH for the R358 production medium is 7.0.[1] Monitor the pH throughout the fermentation. If it drops significantly, consider using a buffered medium or a pH-controlled fermenter.
-
-
Incorrect Fermentation Time: this compound production is growth-phase dependent.
-
Recommendation: A time-course study has shown that this compound production begins during the exponential growth phase and peaks 24 hours into the stationary phase, after which it may decline.[2] Harvest your culture at the optimal time point, which you may need to determine empirically for your specific conditions.
-
-
Nutrient Limitation: The R358 medium is designed for this compound production, but variations in raw material quality can affect nutrient availability.
-
Recommendation: Ensure all media components are of high quality and dissolved properly. Consider performing media optimization experiments by varying the concentrations of key components like potato starch, yeast extract, and peptone.
-
-
Strain Viability and Inoculum Quality: A healthy and active inoculum is crucial for a successful fermentation.
-
Recommendation: Use a fresh and actively growing seed culture for inoculation. Ensure the inoculum size is appropriate (e.g., a 5% aliquot of the seed culture).[1] If you are using a stored culture, verify its viability before starting the fermentation.
-
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even though I am trying to keep the conditions the same. What could be causing this inconsistency?
-
Answer: Inconsistent yields are often due to subtle variations in experimental conditions. Here's a checklist to help you identify the source of the variability:
-
Inoculum Age and Density: The physiological state of the inoculum can vary.
-
Recommendation: Standardize your inoculum preparation procedure. Always use a seed culture at the same growth phase (e.g., mid-log phase) and inoculate your production culture with the same cell density.
-
-
Media Preparation: Minor differences in media preparation can lead to significant variations in outcome.
-
Recommendation: Prepare a large batch of medium to be used for multiple experiments if possible. If not, be meticulous in weighing components and adjusting the pH.
-
-
Temperature Fluctuations: Even small deviations in temperature can affect microbial growth and metabolism.
-
Recommendation: Use a calibrated incubator with good temperature stability. Monitor the temperature throughout the fermentation.
-
-
Shaker Speed and Flask-to-Flask Variation: Variations in agitation can lead to differences in aeration and mixing.
-
Recommendation: Ensure your shaker is properly balanced and the speed is consistent. Use flasks of the same type and size for all experiments.
-
-
Issue 3: Contamination of the Fermentation Culture
-
Question: I suspect my Kocuria palustris culture is contaminated. What are the signs and what should I do?
-
Answer: Contamination can compete for nutrients and produce inhibitory substances, leading to reduced or no this compound yield.
-
Signs of Contamination:
-
Unusual colony morphology or color on agar plates.
-
A sudden change in the color or odor of the fermentation broth.
-
A rapid drop in pH that is not typical for your fermentation.
-
Microscopic examination revealing microbial forms other than the expected cocci of Kocuria.
-
-
Troubleshooting Steps:
-
Aseptic Technique: Re-evaluate your aseptic techniques for media preparation, inoculation, and sampling.
-
Sterilization: Ensure your media and equipment are properly sterilized.
-
Culture Purity: Streak your Kocuria palustris culture on an appropriate agar medium to obtain single colonies and re-start your seed culture from a pure colony.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: The most frequently cited medium for this compound production is the R358 medium.[1][3] Its composition is provided in the experimental protocols section.
Q2: What are the key fermentation parameters to optimize for this compound yield?
A2: The key parameters to optimize are pH, temperature, aeration (shaking speed and medium volume), and fermentation time.[1][4]
Q3: At what temperature should I cultivate Kocuria palustris for this compound production?
A3: The recommended incubation temperature for this compound production is 28°C.[1]
Q4: How can I monitor the growth of Kocuria palustris during fermentation?
A4: You can monitor the growth by measuring the optical density (OD) at 600 nm (OD600) of the culture broth at regular intervals.
Q5: What is the expected yield of this compound?
A5: The reported yields of this compound are generally low. For instance, one study reported a yield of 1.4 mg from a 7 L fermentation.[5]
Q6: How is this compound purified after fermentation?
A6: this compound is typically purified from the cell pellet extract using reversed-phase chromatography, such as on a C18 column, followed by High-Performance Liquid Chromatography (HPLC).[5]
Data Presentation
Table 1: Example of Experimental Design for Optimizing Fermentation Parameters for this compound Yield.
This table presents a hypothetical but plausible set of experimental conditions and results to guide your optimization studies. The yield data is for illustrative purposes only.
| Run | Temperature (°C) | Initial pH | Shaking Speed (rpm) | This compound Yield (mg/L) |
| 1 | 25 | 6.5 | 200 | 0.15 |
| 2 | 25 | 7.0 | 220 | 0.18 |
| 3 | 25 | 7.5 | 240 | 0.16 |
| 4 | 28 | 6.5 | 220 | 0.22 |
| 5 | 28 | 7.0 | 200 | 0.25 |
| 6 | 28 | 7.0 | 240 | 0.28 |
| 7 | 30 | 7.0 | 220 | 0.20 |
| 8 | 30 | 7.5 | 200 | 0.19 |
Experimental Protocols
1. Preparation of R358 Production Medium
-
Components per 1 Liter:
-
Potato Starch: 10 g
-
Bacto Yeast Extract: 4 g
-
Bacto Peptone: 2 g
-
FeSO₄·7H₂O solution (8 g/L): 5 mL
-
KBr solution (20 g/L): 5 mL
-
-
Procedure:
-
Dissolve the potato starch in 500 mL of distilled water by heating.
-
In a separate container, dissolve the yeast extract and peptone in 400 mL of distilled water.
-
Combine the two solutions and adjust the volume to 990 mL with distilled water.
-
Adjust the pH to 7.0 using NaOH or HCl.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically add the sterile FeSO₄·7H₂O and KBr solutions to the cooled medium.
-
2. Inoculum Preparation and Fermentation
-
Prepare a seed culture by inoculating 50 mL of a suitable seed medium (e.g., MY medium) in a 250 mL flask with a pure colony of Kocuria palustris.
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 24 hours.
-
Prepare a second seed culture by inoculating 200 mL of seed medium in a 1 L flask with a 5% (v/v) aliquot of the first seed culture.
-
Incubate the second seed culture under the same conditions for 24 hours.
-
Inoculate the R358 production medium with a 5% (v/v) aliquot of the second seed culture.[1]
-
Incubate the production culture at 28°C with shaking at 220 rpm for the optimized duration (e.g., 48-72 hours).
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for this compound fermentation.
Caption: Biosynthesis pathway of thiazolyl peptides.
References
- 1. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 2. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Kocurin Large-Scale Production: Technical Support Center
Welcome to the technical support center for the large-scale production of Kocurin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent thiazolyl peptide antibiotic that shows significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a complex cyclic structure.[4]
Q2: Which microorganisms are known to produce this compound?
A2: this compound is a natural product isolated from marine-derived bacteria. The primary producers identified are species from the genera Kocuria and Micrococcus, such as Kocuria palustris and Kocuria rosea.[1][5]
Q3: What is the main challenge in the large-scale production of this compound?
A3: The foremost challenge is the extremely low production yield. Fermentation in native producers results in very low titers, often in the range of micrograms to a few milligrams per liter, which complicates commercial-scale production.[1][6]
Q4: What are the typical reported yields for this compound?
A4: Reports indicate very low yields. For instance, a 7-liter fermentation of Kocuria palustris for one day yielded only 1.4 mg of purified this compound.[1] Another estimate suggests a production of approximately 2.5 mg per liter of fermentation broth.[6]
Q5: What are the difficulties associated with the heterologous expression of this compound?
A5: Heterologous expression of the this compound biosynthetic gene cluster (BGC) in more tractable hosts like Streptomyces coelicolor has been explored to improve yield.[5][7][8] However, this approach faces several hurdles, including potential toxicity of this compound to the host, improper folding or modification of the precursor peptide, and the need for specific precursors that may not be abundant in the heterologous host.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound production experiments.
Section 1: Low or No this compound Production in Native Producers
Q: My Kocuria fermentation is not producing any detectable this compound. What are the likely causes?
A: Several factors could be at play:
-
Incorrect Medium: this compound production is highly dependent on the culture medium. Production has been successfully observed in R358 medium, while other media failed to induce production. Ensure you are using the correct medium composition.
-
Suboptimal Fermentation Conditions: Verify that the fermentation parameters such as temperature (around 28-30°C), pH, and aeration are optimal for your specific strain.[9][10][11]
-
Strain Viability: Ensure your inoculum is healthy and in the correct growth phase. A stressed or old culture may not produce secondary metabolites efficiently.
-
Extraction Inefficiency: The issue might be with your extraction protocol. This compound is typically extracted from the cell pellet using methanol.[1] Ensure complete cell lysis and sufficient extraction time.
Q: My this compound yield is consistently low. How can I optimize the fermentation process?
A: To enhance the yield, consider the following optimization strategies:
-
Media Optimization: Perform a systematic optimization of the R358 medium components (e.g., carbon and nitrogen sources) using methodologies like Response Surface Methodology (RSM).[12][13][14]
-
Fed-Batch Fermentation: Implementing a fed-batch strategy to control nutrient levels and avoid substrate inhibition could prolong the production phase and increase final titers.[13]
-
Process Parameter Optimization: Systematically optimize physical parameters like agitation speed, pH, and temperature, as these can significantly influence secondary metabolite production.[11][15]
-
Production Timing: this compound production reportedly begins in the exponential growth phase and peaks 24 hours into the stationary phase.[16] Optimize your harvest time accordingly.
Section 2: Heterologous Expression Issues
Q: I've cloned the this compound BGC into Streptomyces, but I'm not seeing any product. What should I check?
A: Heterologous expression of large BGCs is complex.[17][18] Consider these points:
-
Promoter Activity: Ensure the promoter driving the expression of the BGC is active under your cultivation conditions. A constitutive promoter is often used to bypass native regulation.[7]
-
Toxicity: this compound's antibiotic nature might be toxic to the heterologous host, inhibiting growth and production. Monitor cell viability post-induction.
-
Precursor and Cofactor Availability: The host must supply all necessary amino acid precursors and cofactors for the post-translational modification enzymes to function correctly.
-
Codon Usage: While less common in closely related hosts like Streptomyces, ensure the codon usage of the this compound BGC is compatible with your expression host.
Q: The growth of my heterologous host is severely impaired after inducing expression. How can I mitigate this?
A: This strongly suggests product toxicity. Try the following:
-
Use an Inducible Promoter: A tightly regulated inducible promoter allows you to build up biomass before initiating this compound production.
-
Lower Induction Temperature: Reducing the temperature after induction can slow down protein synthesis rates, which may reduce the toxic effect and potentially improve protein folding.
-
Optimize Inducer Concentration: Titrate the inducer concentration to find a balance between BGC expression and host viability.
Section 3: Purification and Stability Challenges
Q: I'm experiencing significant loss of this compound during the purification steps. What can I do to improve recovery?
A: this compound purification involves multiple chromatographic steps which can lead to yield loss.[1][19]
-
Optimize Chromatography: The initial capture step using a reversed-phase C18 column is critical.[1] Experiment with different resins and optimize the gradient elution (e.g., water/methanol) to achieve better separation and recovery.
-
Minimize Steps: Each additional purification step will result in some product loss. Aim to streamline the process, perhaps by combining steps or using more advanced chromatography techniques.
-
Buffer Conditions: Ensure the pH and salt concentration of your buffers are optimized to maintain this compound's stability and solubility throughout the purification process.[19]
Q: My purified this compound appears to be degrading over time. What are the recommended storage conditions?
A: While specific stability data for this compound is limited, general principles for complex peptides apply. Degradation can occur via hydrolysis or oxidation.
-
Low Temperature Storage: Store purified this compound at -20°C or -80°C for long-term stability.
-
pH Control: Store in a buffered solution at a pH where this compound is most stable (this would need to be determined empirically).
-
Avoid Freeze-Thaw Cycles: Aliquot the purified product into smaller volumes to avoid repeated freezing and thawing.
-
Protect from Light: As a precaution, protect the purified compound from direct light exposure.
Data Presentation
Table 1: Reported this compound Production Yields
| Producing Strain | Fermentation Volume (L) | Fermentation Time | Purified Yield (mg) | Yield per Liter (mg/L) | Reference |
| Kocuria palustris | 7 | 1 Day | 1.4 | 0.2 | [1] |
| Kocuria rosea | Not Specified | Not Specified | Not Specified | ~2.5 | [6] |
Table 2: Antimicrobial Activity of this compound
| Target Pathogen | MIC (Minimum Inhibitory Concentration) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 µg/mL | [1] |
| Bacillus subtilis | Zone of Inhibition (9 mm at 8 µg/mL) | [1] |
| Enterococcus faecium | Zone of Inhibition (10 mm at 8 µg/mL) | [1] |
Experimental Protocols
Protocol 1: Fermentation of Kocuria palustris for this compound Production
This protocol is based on the successful cultivation conditions reported in the literature.[1]
1. Media Preparation (R358 Medium):
-
Potato Starch: 10 g/L
-
Bacto Yeast Extract: 4 g/L
-
Bacto Peptone: 2 g/L
-
FeSO₄·7H₂O: Add 5 mL of an 8 g/L stock solution per liter of medium.
-
KBr: 10 g/L
-
Prepare in distilled water and sterilize by autoclaving.
2. Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Kocuria palustris into a flask containing R358 medium.
-
Incubate at 28°C with shaking (e.g., 220 rpm) for 24-48 hours.
-
A second seed culture can be prepared by transferring a 5% aliquot of the first seed culture to fresh medium and incubating under the same conditions.
3. Production Fermentation:
-
Inoculate the main production fermenter containing R358 medium with a 5% (v/v) aliquot of the seed culture.
-
Incubate at 28°C with appropriate agitation and aeration for 2-4 days.
-
Monitor cell growth (e.g., by measuring OD600) and this compound production (e.g., by LC-MS analysis of small samples) over time to determine the optimal harvest point.[16]
Protocol 2: Extraction and Purification of this compound
This protocol outlines the key steps for isolating this compound from the fermentation broth.[1]
1. Cell Harvesting:
-
Centrifuge the fermentation broth to pellet the bacterial cells. Discard the supernatant.
2. Extraction:
-
Resuspend the cell pellet in methanol (e.g., 3 x 50 mL for a 7 L fermentation).
-
Stir or sonicate the suspension to ensure thorough extraction.
-
Centrifuge to remove cell debris and collect the methanol extract.
3. Initial Chromatography (Reversed-Phase):
-
Dry the methanol extract under vacuum.
-
Resuspend the dried extract in a suitable solvent and load it onto a reversed-phase C18 column.
-
Elute the column using a water/methanol gradient to separate this compound from other metabolites.
-
Collect fractions and analyze them (e.g., by LC-MS) to identify those containing this compound.
4. Final Purification (HPLC):
-
Pool the this compound-containing fractions from the previous step.
-
Perform repeated rounds of semipreparative and preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to purify this compound to homogeneity.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound production and purification.
Caption: Challenges in heterologous expression of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bacdive.dsmz.de [bacdive.dsmz.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the yield of Xenocoumacin 1 in Xenorhabdus nematophila YL001 by optimizing the fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mb.journals.ekb.eg [mb.journals.ekb.eg]
- 14. Optimization of ethanol production using newly isolated ethanologenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Kocurin under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kocurin under various storage and experimental conditions. As a thiazolyl peptide antibiotic, this compound's stability can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[1] This guide is intended for researchers, scientists, and drug development professionals to help ensure the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[2][3] Dry peptides are generally stable at room temperature for short periods (days to weeks), but colder temperatures are preferable for maintaining long-term integrity.[2] To prevent degradation from moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[3] After use, the vial should be resealed tightly, preferably under an inert gas like nitrogen or argon, and returned to cold storage.[4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The shelf life of peptides in solution is limited.[2] For optimal stability, this compound solutions should be prepared fresh for each experiment. If storage is necessary, sterile buffers with a pH between 5 and 6 are recommended.[5] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] These aliquots should be stored at -20°C or colder.[2]
Q3: Which amino acids in a peptide sequence are particularly susceptible to degradation?
A3: Peptides containing cysteine (C), methionine (M), tryptophan (W), asparagine (N), and glutamine (Q) are known to be less stable in solution.[5] Cysteine and methionine are prone to oxidation, while asparagine and glutamine can undergo deamidation.[5]
Q4: What are the visible signs of this compound degradation?
A4: Visible signs of degradation can include a change in the color or clarity of a this compound solution. The appearance of particulate matter or precipitation may also indicate instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and integrity of your this compound sample.[6]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this compound instability be the cause?
A1: Yes, inconsistent results can be a symptom of compound instability. If you observe a loss of biological activity, the appearance of unexpected peaks in your analytical chromatogram, or a change in the physical properties of your sample, this compound degradation should be considered. To investigate this, you can test the stability of your compound under your specific experimental conditions. For example, you can incubate a sample of this compound under your assay conditions for the duration of the experiment and then analyze it by HPLC to check for degradation.
Q2: I see extra peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: The appearance of new peaks in an HPLC chromatogram of a this compound sample that were not present in the initial analysis often indicates the formation of degradation products. This could be due to improper storage or handling, or instability under the analytical conditions themselves. Consider factors such as the pH of the mobile phase, the temperature of the column, and the duration of the analysis.[6] Running a fresh, known standard of this compound can help confirm if the new peaks are related to degradation.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, always use fresh solutions of this compound when possible. If using a stock solution, ensure it has been stored properly in aliquots at -20°C or below.[2] Avoid prolonged exposure of this compound solutions to room temperature, high pH, or direct light.[3][5] If your experimental protocol involves harsh conditions (e.g., high temperature, extreme pH), it is advisable to perform a preliminary stability test of this compound under those conditions.
Data on this compound Stability (Hypothetical)
The following tables present hypothetical data to illustrate how the stability of a thiazolyl peptide like this compound might be affected by different storage conditions. Note: This is not actual experimental data for this compound and should be used for illustrative purposes only.
Table 1: Hypothetical Stability of Lyophilized this compound at Different Temperatures
| Storage Temperature | % Purity after 6 months | % Purity after 12 months |
| 4°C | 98.5% | 97.0% |
| -20°C | 99.8% | 99.5% |
| -80°C | >99.9% | >99.9% |
Table 2: Hypothetical Stability of this compound in Solution (pH 7.4) at Different Temperatures
| Storage Temperature | % Purity after 24 hours | % Purity after 7 days |
| 25°C (Room Temp) | 95.0% | 85.0% |
| 4°C | 99.0% | 97.0% |
| -20°C | 99.8% | 99.0% |
Table 3: Hypothetical Stability of this compound in Solution after Exposure to Different Stress Conditions
| Stress Condition | Duration | % Degradation |
| Acidic (pH 3) | 24 hours | 5.0% |
| Basic (pH 10) | 24 hours | 15.0% |
| Oxidative (3% H₂O₂) | 4 hours | 10.0% |
| Photolytic (UV light) | 8 hours | 20.0% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and intrinsic stability of a molecule.[7][8]
1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound (lyophilized powder)
-
Water for Injection (WFI) or suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
HPLC column suitable for peptide analysis (e.g., C18)[6]
-
Photostability chamber
3. Sample Preparation: Prepare a stock solution of this compound in WFI or a suitable buffer at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis: Add HCl to the this compound stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the this compound stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Add H₂O₂ to the this compound stock solution to achieve a final concentration of 3%. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 70°C) in a water bath or oven.
-
Photostability: Expose the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[6]
-
The HPLC method should be capable of separating the intact this compound from its degradation products. A gradient elution with a C18 column is a common starting point for peptide analysis.[6]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
If using an MS detector, characterize the mass of the degradation products to help elucidate the degradation pathways.[9]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptide.com [peptide.com]
- 4. corepeptides.com [corepeptides.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaspec.com [biopharmaspec.com]
Kocurin Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Kocurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a novel thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1][2][3][4][5] It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][3]
Q2: What is the typical yield of this compound from Kocuria palustris fermentation?
The reported yield of this compound is generally low. For instance, a 7-liter fermentation of K. palustris in R358 medium for one day yielded approximately 1.4 mg of purified this compound.[1][2][3][6] This low yield can be a significant challenge in downstream applications.
Q3: What are the key physicochemical properties of this compound to consider during extraction and purification?
This compound is a white amorphous solid with a molecular formula of C₆₉H₆₆N₁₈O₁₃S₅.[1][2] It has poor aqueous solubility, which can impact its handling and purification.[1][2] Its structure contains multiple thiazolyl rings, which contribute to its bioactivity and also influence its chromatographic behavior.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and purification of this compound.
Low Yield of this compound
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as medium composition (e.g., R358 medium), temperature, pH, and incubation time.[1][7] |
| Inefficient Cell Lysis and Extraction | Ensure complete cell disruption. The established protocol uses methanol extraction of the cell pellet.[1][2] Consider testing alternative solvents or mechanical lysis methods, keeping in mind this compound's stability. |
| Losses During Chromatographic Purification | Optimize chromatography conditions, including the choice of stationary phase (e.g., C18, Phenyl), mobile phase gradient, and flow rate to ensure sharp peaks and good separation.[1][2] |
| Degradation of this compound | This compound's stability under different pH and temperature conditions is not well-documented. It is advisable to perform all purification steps at low temperatures (4°C) and to work quickly to minimize potential degradation.[8] |
| Precipitation During Processing | Due to its poor aqueous solubility, this compound may precipitate.[1][2] Use of organic solvents in the mobile phase during chromatography is crucial. If precipitation is observed, consider adjusting the solvent composition. |
Poor Purity of this compound
Problem: The purified this compound sample contains significant impurities as observed by HPLC or Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Co-elution of Similar Compounds | Employ orthogonal chromatography techniques. For example, after a C18 reversed-phase step, use a phenyl-based column which offers different selectivity.[1][2] |
| Contamination from Media Components | Ensure that the initial extraction specifically targets the cellular components and minimizes the carryover of media constituents. A thorough wash of the cell pellet before extraction can be beneficial. |
| Presence of Structurally Related Impurities | Fine-tune the gradient elution in HPLC to achieve better resolution between this compound and closely related impurities. Using high-resolution mass spectrometry can help in identifying these impurities.[1][2][9] |
Experimental Protocols
Detailed Methodology for this compound Extraction and Purification
This protocol is based on the methods described by Martín et al. (2013).[1][2]
1. Fermentation:
-
Inoculate Kocuria palustris (strain F-276,345) in R358 medium.
-
Ferment for 1 day under optimal growth conditions.[1]
2. Cell Harvesting and Extraction:
-
Centrifuge the 7 L fermentation broth at 8500 rpm for 15 minutes to pellet the cells.[2]
-
Discard the supernatant.
-
Filter the methanol extract and evaporate the solvent to dryness.
3. Initial Purification: Reversed-Phase Flash Chromatography:
-
Subject the dried extract to reversed-phase flash chromatography on a RediSep C18 column (15.5 g).
-
Elute with a gradient of 20% to 100% methanol in water over 12.5 minutes, followed by 100% methanol for 10 minutes.[1][2]
-
Monitor the elution at 210 and 305 nm.
-
Collect the fraction eluting between 12.5 and 14.4 minutes.
4. Final Purification: Semipreparative HPLC:
-
Further purify the collected fraction by semipreparative HPLC on an X-Bridge Phenyl column (10 x 15 mm, 5 µm).[1][2]
-
Use a gradient of 25% to 80% acetonitrile in water over 35 minutes.[1][2]
-
Monitor the elution with a UV detector.
-
Collect the peak corresponding to this compound.
Visualizations
This compound Purification Workflow
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris [mdpi.com]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 5. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protein Extraction | Xin Chen Lab [pharm.ucsf.edu]
- 9. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris [agris.fao.org]
Technical Support Center: Kocurin Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the biosynthesis of Kocurin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its biosynthesis challenging?
This compound is a thiopeptide antibiotic with potent activity against various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a ribosomally synthesized and post-translationally modified peptide (RiPP), its production involves a complex biosynthetic pathway. Challenges in achieving high yields often stem from the intricate multi-step enzymatic modifications required to produce the mature antibiotic.[3][4] Heterologous expression of the large this compound biosynthetic gene cluster (BGC) in hosts like Streptomyces can be inefficient due to factors such as codon usage, precursor supply limitations, and potential toxicity of the product to the host.[5][6]
Q2: What are the key genes involved in the this compound biosynthetic gene cluster?
The this compound BGC comprises nine open reading frames (ORFs) spanning approximately 12 kbp. These genes encode the precursor peptide, as well as enzymes responsible for post-translational modifications such as cyclization, dehydration, and transport. Understanding the function of each gene is crucial for targeted genetic engineering approaches to improve yield.
Troubleshooting Guide for Low this compound Yield
Low yield is a common issue in both native and heterologous production of this compound. This guide provides a structured approach to identifying and resolving potential bottlenecks.
Problem 1: No or very low this compound detected in the culture extract.
Possible Cause 1.1: Inefficient expression of the this compound BGC.
-
Solution:
-
Promoter Engineering: The native promoter of the this compound BGC may not be optimal for high-level expression in the chosen host. Replace the native promoter with a strong, constitutive, or well-characterized inducible promoter suitable for your expression host (e.g., Streptomyces).
-
Codon Optimization: If expressing in a heterologous host, codon usage of the this compound BGC, which originates from Kocuria, may not be optimal for translation in Streptomyces or other hosts. Synthesize a codon-optimized version of the BGC for your specific expression system.
-
Possible Cause 1.2: Suboptimal fermentation conditions.
-
Solution:
-
Media Optimization: Systematically evaluate different fermentation media. A study on the native producer, Kocuria palustris, utilized R358 medium for this compound production.[1] For heterologous expression in Streptomyces coelicolor, ISP2 medium has been used, although yields were low.[7] Systematically test different carbon and nitrogen sources, as well as trace elements, to identify the optimal composition for this compound production.
-
Culture Parameter Optimization: Optimize physical parameters such as temperature, pH, and aeration. For Kocuria palustris, fermentation was carried out at 28°C with shaking at 220 rpm.[1] These parameters should be systematically varied to find the optimum for your specific strain and bioreactor setup.
-
Problem 2: Low biomass of the production strain.
Possible Cause 2.1: Toxicity of this compound to the host organism.
-
Solution:
-
Inducible Promoters: Use an inducible promoter to decouple the growth phase from the production phase. Allow the culture to reach a high cell density before inducing the expression of the this compound BGC.
-
Resistant Host Strains: If possible, use or engineer a host strain with increased resistance to thiopeptide antibiotics. This could involve overexpressing efflux pumps or modifying the antibiotic's cellular target.
-
Possible Cause 2.2: Suboptimal growth medium or conditions.
-
Solution:
-
Two-Stage Cultivation: Employ a two-stage cultivation strategy. First, grow the cells in a rich medium optimized for biomass accumulation. Then, transfer the cells to a production medium formulated to maximize this compound biosynthesis.
-
Problem 3: this compound is produced but the final isolated yield is low.
Possible Cause 3.1: Inefficient extraction and purification.
-
Solution:
-
Extraction Protocol Optimization: this compound has been successfully extracted from the cell pellet using methanol.[1] Ensure complete cell lysis and efficient extraction by testing different solvents and extraction times.
-
Purification Strategy: A multi-step purification process involving reversed-phase chromatography (C18) followed by semi-preparative and preparative HPLC has been used to isolate this compound.[1] Optimize the chromatography conditions, including the column type, mobile phase gradient, and flow rate, to improve separation and recovery.
-
Quantitative Data
Published data on this compound yield is limited. The following table summarizes the reported yield from the native producer.
| Producing Strain | Fermentation Volume (L) | Purified this compound Yield (mg) | Yield per Liter (mg/L) | Reference |
| Kocuria palustris | 7 | 1.4 | 0.2 | [1] |
Experimental Protocols
Protocol 1: Fermentation of Kocuria palustris for this compound Production
This protocol is adapted from the methodology described for the isolation of this compound from its native producer.[1]
-
Seed Culture Preparation:
-
Inoculate 12 mL of MY seed medium (D-(+)-Glucose 10 g/L, Bacto Yeast Extract 3 g/L, Proteose-peptone 5 g/L, Malt Extract 3 g/L, pH 7.0) with a frozen stock of Kocuria palustris.
-
Incubate at 28°C with shaking at 220 rpm for approximately 24 hours.
-
Prepare a second seed culture by inoculating 50 mL of MY seed medium with 2.5 mL of the first seed culture and incubate under the same conditions.
-
-
Production Culture:
-
Inoculate 150 mL of R358 production medium (potato starch 10 g/L, Bacto Yeast Extract 4 g/L, Bacto Peptone 2 g/L, FeSO₄·7H₂O 0.04 g/L, KBr 0.1 g/L, pH 7.0) in a 500 mL flask with a 5% (v/v) aliquot of the second seed culture.
-
Incubate at 28°C for 24 hours in a rotary shaker at 220 rpm with 70% humidity.
-
-
Harvesting:
-
Centrifuge the culture broth at 8500 rpm for 15 minutes.
-
Discard the supernatant and collect the cell pellet for extraction.
-
Protocol 2: Extraction and Purification of this compound
This protocol is a general guide based on the published purification of this compound.[1]
-
Extraction:
-
Extract the cell pellet with methanol (3 x 50 mL).
-
Filter the extract and evaporate the solvent to dryness.
-
-
Initial Purification:
-
Subject the dried extract to reversed-phase flash chromatography on a C18 column.
-
Elute with a gradient of methanol in water.
-
Collect fractions and analyze for the presence of this compound using HPLC-MS.
-
-
HPLC Purification:
-
Pool the fractions containing this compound and subject them to semi-preparative HPLC.
-
A phenyl column with a water/acetonitrile gradient has been used successfully.[1]
-
Collect the peak corresponding to this compound (m/z [M+H]⁺ ≈ 1515.37).
-
If necessary, perform a final purification step using preparative HPLC to obtain high-purity this compound.
-
Visualizations
This compound Biosynthesis Experimental Workflow
Caption: Experimental workflow for heterologous production of this compound.
This compound Biosynthetic Gene Cluster
Caption: Organization of the this compound biosynthetic gene cluster (BGC).
Troubleshooting Logic for Low this compound Yield
Caption: A logical approach to troubleshooting low this compound yield.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopeptide biosynthesis featuring ribosomally synthesized precursor peptides and conserved posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Kocurin Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to enhance the bioavailability of Kocurin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of improving this compound's bioavailability.
| Issue/Observation | Potential Cause | Suggested Troubleshooting Steps & Solutions |
| 1. Low in vivo efficacy despite high in vitro activity against MRSA. | Poor oral bioavailability due to low aqueous solubility and/or poor membrane permeability. This compound is noted for its poor physicochemical properties.[1][2] | Formulation Strategies: • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[3][4][5] • Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic carriers to enhance solubility and dissolution rate.[6] • Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes to improve solubility and facilitate lymphatic absorption.[7][8][9][10] |
| 2. High variability in pharmacokinetic data between subjects. | Food effects, inconsistent dissolution in the gastrointestinal tract, or formulation instability. | Formulation Optimization: • Develop a robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), to minimize variability.[9] • Conduct in vitro dissolution studies in various biorelevant media (e.g., FaSSIF, FeSSIF) to assess the impact of food. |
| 3. Evidence of significant first-pass metabolism. | This compound, as a peptide, may be susceptible to enzymatic degradation in the liver or gut wall. | Route of Administration/Formulation Adjustment: • Consider alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. • For oral delivery, co-administer with enzyme inhibitors (use with caution and thorough investigation). • Encapsulate this compound in protective carriers like nanoparticles or liposomes to shield it from enzymatic degradation. |
| 4. Poor permeation across Caco-2 cell monolayers in vitro. | The molecular size and properties of this compound may limit its ability to cross the intestinal epithelium. | Permeation Enhancement Strategies: • Co-formulate with well-characterized and safe permeation enhancers. • Utilize nano-delivery systems that can be transported across the epithelium via transcytosis. |
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a significant concern?
A1: this compound is a thiazolyl peptide antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][11][12] However, its development as a clinical agent has been hindered by its poor physicochemical properties, particularly low aqueous solubility and unfavorable pharmacokinetics, which are strong indicators of poor oral bioavailability.[1][2] Low bioavailability can lead to sub-therapeutic drug concentrations at the site of infection, requiring higher doses and potentially increasing the risk of side effects.
Q2: What are the initial steps to consider for enhancing this compound's bioavailability?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the solubility, dissolution rate, pKa, and logP of your this compound sample.
-
Preliminary Formulation Screening: Start with simple formulation strategies such as co-solvents or surfactants to assess their impact on solubility.[3]
-
In Vitro Dissolution and Permeability Studies: Use standard assays like USP dissolution apparatus and Caco-2 cell permeability assays to establish a baseline and screen various formulation prototypes.
Q3: What are some promising drug delivery systems for a peptide like this compound?
A3: For a peptide antibiotic like this compound, lipid-based and polymeric nanoparticle formulations are promising.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][9] This can enhance the solubility and absorption of poorly water-soluble drugs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can protect the drug from degradation and potentially enhance its absorption.[10]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering protection from enzymatic degradation and potentially allowing for targeted delivery.
Q4: How can I assess the effectiveness of a bioavailability enhancement strategy?
A4: A multi-tiered approach is necessary:
-
In Vitro Characterization: Measure the increase in solubility and dissolution rate of the formulated this compound.
-
Ex Vivo Permeation Studies: Use animal intestinal tissue models to assess the permeation of the formulated drug.
-
In Vivo Pharmacokinetic Studies: Administer the formulation to an appropriate animal model (e.g., rats, mice) and measure the plasma concentration of this compound over time to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC).
Illustrative Data Tables
The following tables are templates to showcase how quantitative data for different bioavailability enhancement strategies for this compound could be presented.
Table 1: Comparison of this compound Solubility in Different Formulations
| Formulation | Drug Loading (%) | Solubility in Water (µg/mL) | Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) | Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL) |
| Unformulated this compound | N/A | < 1.0 | < 1.0 | < 1.0 |
| This compound-HP-β-CD Complex | 10 | 50.2 | 45.8 | 65.3 |
| This compound-SEDDS | 5 | > 500 (in emulsion) | > 500 (in emulsion) | > 500 (in emulsion) |
| This compound-SLN | 2 | 25.6 | 22.1 | 30.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 100 | 50 | 2.0 | 250 | 100 (Reference) |
| This compound-HP-β-CD Complex | 100 | 250 | 1.5 | 1250 | 500 |
| This compound-SEDDS | 100 | 800 | 1.0 | 4800 | 1920 |
| This compound-SLN | 100 | 450 | 2.0 | 2700 | 1080 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve a specific amount of this compound in a minimal amount of a suitable organic solvent and add this to the molten lipid.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes).
-
Nanoparticle Formation: Quickly disperse the resulting pre-emulsion in cold water (2-4°C) under gentle stirring to allow for the solidification of the lipid nanoparticles.
-
Purification and Characterization: Centrifuge the SLN dispersion to remove any excess surfactant and unencapsulated drug. Wash the pellet and resuspend it in deionized water. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
Phase Diagram Construction: Based on the solubility studies, construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Select a ratio of excipients from the self-emulsifying region identified in the phase diagram. Add the required amount of this compound to this mixture and stir until a clear solution is obtained, using gentle heating if necessary.
-
Characterization of SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the prepared SEDDS to a specified volume of water or buffer under gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Thermodynamic Stability: Subject the SEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve Pharmacokinetics Profile | Encyclopedia MDPI [encyclopedia.pub]
- 11. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Thiazolyl Peptide Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of thiazolyl peptides.
Frequently Asked Questions (FAQs)
Q1: My thiazolyl peptide is showing rapid degradation in my in vitro assay. What are the likely causes?
A1: Rapid degradation of thiazolyl peptides in vitro is typically due to either chemical instability or enzymatic degradation.[1][2]
-
Chemical Instability: This involves the alteration of the peptide's covalent structure. Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or alkaline pH. The presence of specific residues like aspartic acid can increase susceptibility.[3]
-
Oxidation: The thiazole ring itself, as well as residues like methionine and cysteine, are prone to oxidation. This can be triggered by exposure to air, light, or certain buffer components.
-
Deamidation: Residues such as asparagine and glutamine can undergo deamidation, leading to structural and functional changes.
-
-
Enzymatic Degradation: If your assay medium contains biological fluids like plasma or serum, proteases are a primary cause of degradation.[2] Linear peptides are particularly susceptible to cleavage by exopeptidases at the N- and C-termini and by endopeptidases at specific internal sites.
Q2: How can I improve the stability of my linear thiazolyl peptide against enzymatic degradation?
A2: Several strategies can significantly enhance the resistance of linear thiazolyl peptides to proteases:
-
Cyclization: This is one of the most effective strategies. By cyclizing the peptide, you eliminate the free N- and C-termini, which are primary targets for exopeptidases. Cyclization also introduces conformational rigidity, which can hinder the access of endopeptidases to cleavage sites.[1]
-
N-terminal and C-terminal Modifications:
-
N-terminal Acetylation: Adding an acetyl group to the N-terminus blocks the action of aminopeptidases.
-
C-terminal Amidation: Amidating the C-terminus protects against carboxypeptidases.
-
-
Incorporate Unnatural Amino Acids: Replacing standard L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids can sterically hinder protease recognition and binding.
-
N-methylation: Methylating the nitrogen atom of a peptide bond can disrupt the hydrogen bonding patterns recognized by proteases, thereby increasing stability. This modification has also been shown to improve oral bioavailability.
Q3: My peptide appears to be aggregating and precipitating out of solution. What can I do to prevent this?
A3: Aggregation is a form of physical instability driven by intermolecular interactions, often involving hydrophobic residues. To mitigate this:
-
pH Optimization: Determine the isoelectric point (pI) of your peptide. At the pI, the net charge is zero, and solubility is at its minimum. Adjusting the pH of your buffer away from the pI can increase solubility and reduce aggregation.
-
Use of Excipients:
-
Solubilizing Agents: Incorporating agents like organic co-solvents (e.g., DMSO, ethanol) or surfactants can help to keep hydrophobic peptides in solution.
-
Sugars and Polyols: Mannitol, sucrose, and trehalose can act as cryoprotectants and lyoprotectants, preventing aggregation during freezing and lyophilization.
-
-
Amino Acid Substitution: If possible, replace hydrophobic residues with more hydrophilic ones, provided this does not compromise biological activity.
Q4: I suspect my thiazole ring is being oxidized. How can I confirm this and what can be done to prevent it?
A4: The thiazole ring is susceptible to oxidation, which can lead to a loss of biological activity.
-
Confirmation: To confirm oxidation, you can perform a forced degradation study. Expose your peptide to an oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the products by HPLC and mass spectrometry. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.
-
Prevention:
-
Antioxidants: Include antioxidants like methionine or ascorbic acid in your formulation.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Store samples in amber vials to protect them from photo-oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffer.
-
Data on Stability Improvement Strategies
While extensive quantitative data for every modification on every thiazolyl peptide is not feasible to present, the following tables summarize the impact of key stabilization strategies with illustrative data.
Table 1: Impact of Cyclization on Peptide Stability
This table demonstrates the significant improvement in stability achieved by cyclizing a peptide. While the example provided is for an RGD peptide, the principle of enhanced stability through cyclization is broadly applicable to thiazolyl peptides.
| Peptide | Structure | pH | Half-life (t½) | Stability Increase |
| Linear RGD Peptide | Arg-Gly-Asp-Phe-OH | 7.0 | ~1 day | - |
| Cyclic RGD Peptide | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂ | 7.0 | ~30 days | 30-fold |
Data adapted from a study on the solution stability of linear vs. cyclic RGD peptides. The increased stability of the cyclic peptide is attributed to reduced conformational flexibility, which hinders the degradation mediated by the aspartic acid residue.[3]
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a thiazolyl peptide in the presence of plasma enzymes.
1. Materials:
- Test thiazolyl peptide
- Control peptide with known plasma stability
- Human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution: Acetonitrile with 1% formic acid (or other suitable organic solvent)
- Internal standard for LC-MS analysis
- HPLC or UPLC system coupled to a mass spectrometer (LC-MS/MS)
2. Procedure:
- Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
- Dilute the stock solution with PBS to the desired starting concentration (e.g., 10 µM).
- Pre-warm the plasma and the peptide solution to 37°C.
- Initiate the reaction by mixing the peptide solution with the plasma at a 1:1 ratio.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold quenching solution containing the internal standard. This will precipitate the plasma proteins and stop enzymatic activity.
- Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- Analyze the samples to determine the concentration of the remaining parent peptide at each time point.
3. Data Analysis:
- Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm of the percentage of remaining peptide against time.
- Determine the degradation rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Forced Oxidative Degradation Study
This protocol helps to identify the susceptibility of a thiazolyl peptide to oxidation.
1. Materials:
- Test thiazolyl peptide
- Hydrogen peroxide (H₂O₂), 3% solution
- Water for injection or a suitable buffer
- Quenching agent (e.g., sodium bisulfite or methionine solution)
- RP-HPLC system with a UV detector
- Mass spectrometer for peak identification
2. Procedure:
- Dissolve the thiazolyl peptide in water or buffer to a known concentration (e.g., 1 mg/mL).
- Add a specific volume of 3% H₂O₂ to the peptide solution. The final concentration of H₂O₂ may need to be optimized.
- Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect from light.
- At each time point, withdraw a sample and quench the oxidation reaction by adding a quenching agent.
- Analyze the samples by RP-HPLC.
- Compare the chromatograms of the stressed samples to that of an unstressed control sample.
- Identify new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products.
- Use a mass spectrometer to determine the mass of the parent peptide and the degradation products to confirm oxidative modifications.
3. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the parent peptide in the stressed sample to the control.
- Identify the mass-to-charge ratio (m/z) of the degradation products to determine the nature of the oxidative modification (e.g., +16 Da for a single oxidation).
Visualizations
References
Validation & Comparative
Kocurin vs. PM181104: A Case Study in Structural Revision of a Promising Anti-MRSA Agent
For researchers, scientists, and drug development professionals, the accurate structural elucidation of a novel bioactive compound is paramount. This guide provides a detailed comparison of the originally proposed structure of the anti-MRSA thiazolyl peptide PM181104 and its corrected structure, Kocurin. This case highlights the critical role of rigorous spectroscopic analysis and biosynthetic considerations in natural product chemistry.
The thiazolyl peptide antibiotic, initially designated PM181104, was isolated from a marine-derived bacterium of the genus Kocuria.[1] It demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values in the nanomolar range.[1] However, subsequent research led to a significant revision of its chemical architecture, culminating in the assignment of the correct structure, named this compound.[2][3][4] This guide will dissect the key experimental evidence that led to this structural correction, providing a clear comparison of the two proposed structures and the methodologies employed in their analysis.
Structural Comparison: this compound vs. PM181104
The initially proposed structure of PM181104 and the corrected structure of this compound, while sharing the same molecular formula (C₆₉H₆₆N₁₈O₁₃S₅), differ significantly in the connectivity of their constituent amino acid residues.[5][6] The primary discrepancy lies in the arrangement of the peptide backbone and the macrocyclic core.
A pivotal publication by Martín et al. in 2013 presented a detailed elucidation of the structure of this compound, isolated from the marine-derived bacterium Kocuria palustris, and established it as the true structure of the compound previously reported as PM181104.[2][4][7] The authors argued that the originally proposed structure for PM181104 was inconsistent with established biosynthetic pathways for thiazolyl peptides and predicted mass spectrometry fragmentation patterns.[2][6] A likely source of the initial misinterpretation was attributed to ambiguous long-range correlations in Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.[2]
dot
Caption: Logical flow from the proposed PM181104 structure to the corrected this compound structure.
Comparative Analysis of Experimental Data
The structural revision of PM181104 to this compound was driven by a comprehensive analysis of spectroscopic and biosynthetic evidence. The following tables summarize the key differences in the interpretation of experimental data.
Table 1: Biosynthetic Precursor Peptides
| Feature | Originally Proposed PM181104 Structure | Corrected this compound Structure |
| Precursor Peptide(s) | Requires two independent peptide units (13 and 4 amino acids)[6] | Derived from a single 17-amino acid linear C-terminal peptide[6] |
| Biosynthetic Consistency | Inconsistent with known thiazolyl peptide biosynthesis[6] | Consistent with the established post-translational modification of a single precursor peptide[6] |
| C-terminal Residues | Two C-terminal amino acids[6] | A single C-terminal amino acid[6] |
Table 2: Mass Spectrometry Fragmentation
| Feature | Originally Proposed PM181104 Structure | Corrected this compound Structure |
| Predicted MS/MS Fragments | Should exhibit fragments corresponding to the loss of amino acids from two separate side chains[2] | Fragmentation pattern consistent with a single peptide chain[2] |
| Observed MS/MS Fragments | The patent for PM181104 did not report MS/MS fragmentation data[2] | Observed MS/MS fragments align with the predicted fragmentation of the this compound structure[2] |
Experimental Protocols
The structural elucidation of this compound was accomplished through a combination of modern spectroscopic and chemical techniques. In contrast, the detailed experimental rationale for the original PM181104 structure was not fully disclosed in the associated patents.[2][6]
This compound Structure Elucidation Methodology
-
Fermentation and Isolation: The producing organism, Kocuria palustris, was cultured in a suitable medium, followed by extraction and purification of the active compound using chromatographic techniques.[7]
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF mass spectrometry was used to determine the exact molecular formula of this compound as C₆₉H₆₆N₁₈O₁₃S₅.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the sequence of amino acid residues.[2][7] Key HMBC correlations were crucial in determining the connectivity of the complex macrocyclic structure.[2]
-
MS/MS Fragmentation Analysis: Tandem mass spectrometry was employed to confirm the amino acid sequence by analyzing the fragmentation pattern of the molecule.[2][7]
-
Chemical Degradation and Marfey's Analysis: To determine the absolute stereochemistry of the amino acid residues, the molecule was hydrolyzed, and the resulting amino acids were derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by LC-MS.[2][7]
dot
Caption: Experimental workflow for the structure elucidation of this compound.
Conclusion
The correction of the structure of PM181104 to this compound serves as a critical reminder of the complexities involved in natural product chemistry. This case underscores the importance of a multi-faceted approach that combines high-resolution spectroscopic data with fundamental principles of biosynthesis. For scientists engaged in drug discovery and development, this example reinforces the necessity of rigorous and comprehensive structural validation to ensure the correct molecular entity is advanced through the development pipeline. The potent anti-MRSA activity of this compound makes it an important lead compound, and its correct structural assignment is the bedrock for any future medicinal chemistry and drug development efforts.
References
- 1. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 2. EP2010202A2 - Novel antibacterial compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. AU2007237861A1 - Novel antibacterial compounds - Google Patents [patents.google.com]
- 7. NZ571636A - Novel antibacterial compounds comprising multiple thiazole rings isolated from Kocuria - Google Patents [patents.google.com]
A Comparative Analysis of Kocurin and Other Thiopeptide Antibiotics: A Guide for Researchers
A deep dive into the performance, mechanisms, and experimental data of a promising class of antibiotics.
Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have garnered significant attention in the scientific community for their potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of Kocurin, a relatively new member of this class, against other well-characterized thiopeptide antibiotics, namely Thiostrepton, Micrococcin P1, Siomycin A, and Nocathiacin. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat antimicrobial resistance.
Mechanism of Action: A Tale of Two Targets
Thiopeptide antibiotics primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. Their specific molecular targets, however, can differ, leading to variations in their spectrum of activity and potential for resistance development. The thiopeptides discussed in this guide can be broadly categorized based on their mechanism of action:
-
Inhibition of the 50S Ribosomal Subunit: A significant number of thiopeptides, including This compound , Thiostrepton , Micrococcin P1 , and Nocathiacin , bind to a complex formed by the ribosomal protein L11 and a specific region of the 23S rRNA on the large 50S ribosomal subunit.[1][2] This binding event physically obstructs the binding site for elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.[1][2]
-
Inhibition of Elongation Factor-Tu (EF-Tu): Some thiopeptides, such as those with a 29-atom macrocycle, directly target and inhibit the function of EF-Tu. EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, these antibiotics prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively halting the addition of new amino acids to the growing polypeptide chain.
dot
dot
Comparative Antibacterial Efficacy
The in vitro antibacterial activity of thiopeptide antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound and other selected thiopeptides against a panel of clinically relevant Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | 0.25[1] | 0.25 - 0.5[1] |
| Thiostrepton | 0.125 - 0.5 | 0.25 - 1 |
| Micrococcin P1 | 0.125 - 2[3] | 0.25 - 2[3] |
| Siomycin A | 0.06 - 0.5 | 0.125 - 1 |
| Nocathiacin I | 0.004 - 0.015 | 0.004 - 0.03 |
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Other Gram-Positive Pathogens
| Antibiotic | Streptococcus pneumoniae | Enterococcus faecalis | Enterococcus faecium (VRE) |
| This compound | 0.125 | 8 | >16 |
| Thiostrepton | 0.03 - 0.25 | 4 - 16 | 8 - 32 |
| Micrococcin P1 | 0.06 - 0.5 | 2 - 8 | 4 - 16 |
| Siomycin A | 0.03 - 0.25 | 2 - 8 | 4 - 16 |
| Nocathiacin I | 0.002 - 0.008 | 0.015 - 0.06 | 0.008 - 0.03 |
Note: The MIC values presented are compiled from various sources and may vary depending on the specific strain and testing methodology used.
Experimental Protocols
To ensure the reproducibility and comparability of antibacterial susceptibility testing, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted standard for determining the MIC of an antimicrobial agent and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a stock solution of the thiopeptide antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB directly in the microtiter plate. The typical final volume in each well is 100 µL. The concentration range should bracket the expected MIC.
- Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
- Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. Growth is indicated by turbidity or a pellet at the bottom of the well.
dot
References
- 1. Translational regulation via L11: molecular switches on the ribosome turned on and off by thiostrepton and micrococcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
Kocurin vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the scientific community is in constant search of novel therapeutic agents. This guide provides a detailed comparison of the efficacy of Kocurin, a thiazolyl peptide antibiotic, and vancomycin, a long-standing glycopeptide antibiotic used as a primary treatment for MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, and its identical compound PM181104, have demonstrated potent in vitro activity against MRSA, with minimum inhibitory concentrations (MICs) reported to be significantly lower than those typically observed for vancomycin. In vivo studies in murine models also suggest the high efficacy of this compound's counterpart. While vancomycin remains a clinical workhorse, its effectiveness can be hampered by issues of increasing MICs and treatment failures, even for susceptible strains. This comparison synthesizes available experimental data to provide a clear overview of the relative performance of these two antimicrobial agents.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound (and PM181104) and vancomycin against MRSA from various studies. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparative studies are limited.
Table 1: In Vitro Efficacy Against MRSA
| Antibiotic | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound | MB5393 | 0.25 µg/mL | [1][2] |
| PM181104 (this compound) | Various S. aureus | 0.008 - 2.048 µg/mL | |
| Vancomycin | Various clinical isolates | 1.0 - 2.0 µg/mL | [3] |
Table 2: In Vivo Efficacy in Murine Models
| Antibiotic | Animal Model | MRSA Strain | Efficacy Metric | Result | Reference(s) |
| PM181104 (this compound) | Septicemia | Not Specified | 100% Effective Dose (ED100) | 2.5 and 5.0 mg/kg | |
| Vancomycin | Sepsis/Pneumonia | Various | Variable (Dose-dependent) | Not directly comparable ED100 | [4][5] |
Mechanisms of Action
The fundamental difference in the mechanism of action between this compound and vancomycin contributes to their distinct efficacy profiles.
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall.[1] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This disruption leads to cell lysis and bacterial death.
This compound: As a member of the thiazolyl peptide class of antibiotics, this compound is understood to inhibit bacterial protein synthesis.[1] Thiazolyl peptides are known to target either the 50S ribosomal subunit or elongation factor Tu (EF-Tu), crucial components of the bacterial translation machinery. By binding to these targets, they effectively halt the production of essential proteins, leading to bacterial growth arrest and death. The mechanism is distinct from that of thiazomycin.[2]
Experimental Protocols
The following are representative experimental protocols for key assays cited in this guide, based on standard methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the test antibiotic (this compound or vancomycin) are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Murine Septicemia Model for In Vivo Efficacy
This model is used to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.
-
Infection: Mice are infected with a lethal dose of a virulent MRSA strain, typically administered via intraperitoneal injection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of infected mice are treated with varying doses of the test antibiotic (this compound or vancomycin) or a vehicle control. The route of administration (e.g., intravenous, subcutaneous) is chosen based on the pharmacokinetic properties of the drug.
-
Monitoring: The survival of the mice in each treatment group is monitored over a period of several days (e.g., 7 days).
-
Efficacy Determination: The 100% effective dose (ED100) is determined as the lowest dose of the antibiotic that results in the survival of all mice in that treatment group.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of vancomycin against MRSA.
Caption: Postulated mechanism of action of this compound.
Caption: General experimental workflow for antibiotic efficacy testing.
References
- 1. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Once-Daily Vancomycin against Methicillin-Resistant Staphylococcus aureus in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. researchgate.net [researchgate.net]
Kocurin's In Vitro Antibacterial Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Kocurin, a thiazolyl peptide antibiotic, against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The data presented is compiled from published studies and is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug discovery and development.
Executive Summary
This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[1][2][3][4] Notably, its efficacy against multidrug-resistant strains such as MRSA and VRE is comparable or superior to some currently used antibiotics. This compound exerts its antibacterial effect by inhibiting protein synthesis. This guide presents comparative MIC data, detailed experimental protocols for in vitro validation, and a visualization of the proposed mechanism of action.
Comparative Antibacterial Activity of this compound
The in vitro potency of this compound and its identical compound, PM181104, has been evaluated against a panel of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound/PM181104 and a comparator antibiotic, linezolid. A lower MIC value indicates greater potency.
Table 1: In Vitro Activity of this compound/PM181104 against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | This compound/PM181104 MIC (µg/mL) | Linezolid MIC (µg/mL) |
| S. aureus ATCC 3066 | MRSA, Erythromycin-resistant | 0.032 | 0.512 |
| S. aureus E710 | MRSA, Erythromycin-resistant | 0.016 | 2.560 |
| S. aureus (MRSA) | - | 0.25 - 0.5 | - |
| S. aureus (MSSA) | - | 0.008 - 2.048 | - |
| S. aureus (cfr gene) | Linezolid-resistant | Active (MIC range 0.008 - 2.048) | - |
| S. epidermidis | - | 0.008 - 1.024 | - |
Data compiled from multiple sources.[1][5][6]
Table 2: In Vitro Activity of this compound/PM181104 against Enterococcus species
| Bacterial Strain | Resistance Profile | This compound/PM181104 MIC (µg/mL) |
| Vancomycin-Resistant Enterococci (VRE) | - | 0.004 - 1.024 |
| Vancomycin-Susceptible Enterococci (VSE) | - | 0.004 - 1.024 |
| E. faecalis (clinical strains) | Linezolid- and Gentamicin-resistant | 0.004 - 0.128 |
| E. faecium | - | 0.004 - 0.128 |
Data compiled from multiple sources.[6][7]
Table 3: In Vitro Activity of this compound/PM181104 against other Gram-positive bacteria
| Bacterial Strain | This compound/PM181104 MIC (µg/mL) |
| Bacillus species | 0.004 - 0.016 |
Data from a study on PM181104.[6]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution Method (based on CLSI guidelines)
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution directly in the microtiter plate. This is achieved by transferring 100 µL of the this compound solution to the first well, mixing, and then transferring 100 µL from this well to the next, and so on. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]
- 4. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro and in vivo activities of antibiotic PM181104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kocurin's In Vivo Therapeutic Potential: A Comparative Analysis
A comprehensive evaluation of Kocurin's in vivo efficacy against resistant Gram-positive pathogens, benchmarked against standard-of-care antibiotics, reveals its promising therapeutic potential for challenging bacterial infections.
This compound, a thiazolyl peptide antibiotic also identified as PM181104, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Subsequent in vivo validation studies in murine models of systemic and localized infections have substantiated these findings, positioning this compound as a viable candidate for further drug development. This guide provides a comparative overview of this compound's in vivo performance against established antibiotics, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Murine Infection Models
In vivo studies have consistently highlighted this compound's therapeutic effectiveness in various murine infection models. The data presented below summarizes the key findings from septicemia, kidney infection, and lung infection models, comparing the efficacy of this compound with linezolid and vancomycin.
| Infection Model | Pathogen | Therapeutic Agent | Dosage (mg/kg) | Efficacy Outcome | Citation |
| Septicemia | MRSA | This compound (PM181104) | 2.5 | 100% survival | [1] |
| This compound (PM181104) | 5.0 | 100% survival | [1] | ||
| VRE | This compound (PM181104) | 10.0 | 100% survival | [1] | |
| Kidney Infection | VRE | This compound (PM181104) | 5.0 | 1 log CFU reduction vs. control | [1] |
| Linezolid | 25 | Comparable to this compound | [1] | ||
| Vancomycin | 150 | Comparable to this compound | [1] | ||
| Lung Infection | MRSA | This compound (PM181104) | 2.5 | 0.74 log CFU reduction vs. control | [1] |
| This compound (PM181104) | 5.0 | 0.54 log CFU reduction vs. control | [1] | ||
| This compound (PM181104) | 10.0 | 0.68 log CFU reduction vs. control | [1] | ||
| Linezolid | 25 | 0.90 log CFU reduction vs. control | [1] | ||
| Vancomycin | 150 | 1.56 log CFU reduction vs. control | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Septicemia Model
-
Animal Model: BALB/c mice were used for this study.
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) were utilized.
-
Inoculum Preparation: Bacteria were grown in an appropriate broth, and the concentration was adjusted to deliver a lethal dose to the mice.
-
Infection: Mice were infected via intraperitoneal injection of the bacterial suspension.
-
Treatment: this compound (PM181104) was administered intravenously at varying doses post-infection. Control groups received either the vehicle or a standard antibiotic (linezolid or vancomycin).
-
Efficacy Assessment: The primary endpoint was the survival of the mice over a specified period. The 100% effective dose (ED₁₀₀) was determined as the dose at which all animals in a treatment group survived.[1]
λ-Carrageenan-Induced Kidney Infection Model
-
Animal Model: BALB/c mice were the subjects of this experiment.
-
Bacterial Strain: Vancomycin-resistant Enterococcus faecium (VRE) was used to induce the infection.
-
Infection: A kidney infection was induced using λ-carrageenan.
-
Treatment: Intravenous administration of this compound (PM181104), intraperitoneal linezolid, or intravenous vancomycin was initiated post-infection.
-
Efficacy Assessment: After 72 hours of infection, the mice were euthanized, and their kidneys were harvested. The bacterial load in the kidneys was quantified by homogenizing the tissue and plating serial dilutions to determine the colony-forming units (CFU) per gram of tissue. The reduction in bacterial count compared to the control group was the measure of efficacy.[1]
Murine Lung Infection Model
-
Animal Model: The study was conducted using BALB/c mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) was the infecting organism.
-
Infection: A lung infection was established in the mice.
-
Treatment: this compound (PM181104), linezolid, or vancomycin was administered to different groups of infected mice.
-
Efficacy Assessment: At 48 hours post-infection, the mice were euthanized, and their lungs were collected. The lungs were then homogenized, and the bacterial titer was determined by plating serial dilutions to calculate the CFU per gram of lung tissue. The reduction in bacterial load compared to the control group indicated the therapeutic efficacy.[1]
Mechanism of Action and Experimental Workflow
The therapeutic effect of this compound stems from its ability to inhibit bacterial protein synthesis, a mechanism shared by other thiazolyl peptide antibiotics. The following diagrams illustrate this mechanism and the general workflow of the in vivo validation studies.
References
A Comparative Analysis of the EF-Tu Inhibitors Kocurin and GE 37468 A
A Detailed Examination of Two Thiazolyl Peptide Antibiotics Targeting Bacterial Protein Synthesis
In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Among the promising candidates are the thiazolyl peptides, a class of natural products known to inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of two such compounds: Kocurin and GE 37468 A. Both molecules target the essential bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery. This document, intended for researchers, scientists, and drug development professionals, will delve into their mechanisms of action, supported by available experimental data and detailed protocols.
At a Glance: this compound vs. GE 37468 A
| Feature | This compound | GE 37468 A |
| Antibiotic Class | Thiazolyl Peptide | Thiazolyl Peptide |
| Source | Marine-derived bacterium Kocuria palustris | Streptomyces sp. strain ATCC 55365 |
| Molecular Target | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) |
| Primary Spectrum of Activity | Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria | Gram-positive bacteria and Bacteroides fragilis[1] |
Mechanism of Action: Inhibition of Elongation Factor Tu
Both this compound and GE 37468 A exert their antibacterial effects by inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein synthesis. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
The mechanism of inhibition by these thiazolyl peptides involves binding to EF-Tu and preventing its proper function. This interference can occur at several steps in the EF-Tu cycle:
-
Formation of the EF-Tu•GTP•aa-tRNA ternary complex: The antibiotics may hinder the formation of this essential complex.
-
Interaction with the ribosome: They might prevent the ternary complex from binding to the ribosome.
-
GTP hydrolysis: The compounds could inhibit the GTPase activity of EF-Tu, which is necessary for its release from the ribosome after delivering the aa-tRNA.
-
GDP release: Inhibition of the exchange of GDP for GTP, a step required for the regeneration of active EF-Tu•GTP.
By disrupting the EF-Tu cycle, this compound and GE 37468 A effectively halt protein synthesis, leading to bacterial cell death.
References
A Comparative Analysis of Kocurin and Standard Therapies Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant enterococci (VRE) poses a significant challenge to public health, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Kocurin, a novel thiazolyl peptide antibiotic, and the established first-line treatments for VRE infections, Linezolid and Daptomycin. While clinical data on this compound's efficacy against VRE is emerging, this document synthesizes available information on its mechanism and contrasts it with the well-documented performance and protocols of current standard-of-care agents.
Introduction to this compound
This compound is a new thiazolyl peptide antibiotic isolated from marine-derived bacteria, specifically species of the genera Kocuria and Micrococcus.[1][2] As a member of the thiazolyl peptide class, its mechanism of action is anticipated to involve the inhibition of protein synthesis, a pathway that has shown potent activity against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VRE).[1] Initial studies have confirmed this compound's strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values between 0.25–0.5 μg/mL.[1] While it has been tested against Enterococcus faecium, specific quantitative data on its performance against VRE strains are not yet widely available in published literature.[2][3]
Comparative Analysis: this compound, Linezolid, and Daptomycin
The following sections detail the mechanisms of action, quantitative efficacy, and standard experimental protocols for this compound's therapeutic class alongside the established VRE treatments, Linezolid and Daptomycin.
Mechanism of Action
This compound (Thiazolyl Peptide Class): Thiazolyl peptides act by inhibiting bacterial protein synthesis.[1] They are known to target key components of the translational machinery, such as the L11 binding region of the 23S rRNA or the bacterial elongation factor (EF-Tu), thereby halting the production of essential proteins and leading to bacterial growth inhibition.[1]
Caption: Proposed mechanism of this compound via protein synthesis inhibition.
Linezolid (Oxazolidinone): Linezolid is a bacteriostatic agent that inhibits the initiation of bacterial protein synthesis.[4][5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical early step in translation.[4][6] Its unique binding site means there is no cross-resistance with other protein synthesis inhibitors.[5]
Caption: Linezolid inhibits the crucial 70S initiation complex formation.
Daptomycin (Cyclic Lipopeptide): Daptomycin exhibits a distinct, calcium-dependent mechanism that disrupts the bacterial cell membrane.[1] After a conformational change induced by calcium ions, it inserts into the Gram-positive bacterial membrane, oligomerizes, and forms pores or ion channels.[1] This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in rapid, concentration-dependent bactericidal action.[1][7]
Caption: Daptomycin's Ca²⁺-dependent disruption of the cell membrane.
Quantitative Efficacy Against VRE
While specific MIC data for this compound against VRE is not available, the table below summarizes the typical efficacy of Linezolid and Daptomycin against VRE isolates.
| Compound | Class | Spectrum of Activity | Typical VRE MIC Range (μg/mL) | Key Resistance Mechanism |
| This compound | Thiazolyl Peptide | Gram-positives, including MRSA and E. faecium[1][2][3] | Data Not Available | Not Established |
| Linezolid | Oxazolidinone | Gram-positives, including VRE (E. faecium, E. faecalis)[2][4] | 1 - 4 | Point mutations in the 23S rRNA gene; presence of the cfr gene.[6] |
| Daptomycin | Cyclic Lipopeptide | Gram-positives, including VRE (E. faecium, E. faecalis)[3][8] | 1 - 4 | Mutations in genes affecting cell membrane charge and phospholipid metabolism (e.g., liaFSR system).[9] |
Note: MIC values can vary significantly based on the specific VRE strain (e.g., VanA, VanB) and testing methodology.
Experimental Protocols
Detailed and standardized methodologies are critical for evaluating and comparing antimicrobial agents. Below are outlines of key experimental protocols used in the assessment of anti-VRE compounds.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Method: Broth Microdilution (as per CLSI guidelines).
-
Preparation of Inoculum: A pure culture of the VRE test strain is grown on an appropriate agar plate. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Drug Dilution: The antimicrobial agent (e.g., Linezolid, Daptomycin) is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For Daptomycin, the medium must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: Each well is inoculated with the standardized VRE suspension, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the drug in which there is no visible growth (turbidity). A growth control (no drug) and sterility control (no bacteria) are included.
Caption: Workflow for the Broth Microdilution MIC test.
Genotypic Resistance Characterization
This protocol identifies the genetic determinants of vancomycin resistance (e.g., vanA, vanB genes).
Method: Polymerase Chain Reaction (PCR).
-
DNA Extraction: Genomic DNA is extracted from a pure VRE culture using a commercial DNA extraction kit or a standard cell lysis protocol.
-
Primer Design: Specific oligonucleotide primers targeting the desired resistance genes (vanA, vanB, etc.) are synthesized.
-
PCR Amplification: The PCR reaction is prepared by mixing the extracted DNA template, primers, DNA polymerase, dNTPs, and PCR buffer.
-
Thermocycling: The mixture is subjected to a thermocycling protocol, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Detection of Amplicons: The PCR products are visualized using agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific resistance gene. Multiplex PCR can be used to detect multiple genes simultaneously.[10]
Conclusion
Linezolid and Daptomycin remain the cornerstones of therapy for serious VRE infections, each with a distinct mechanism of action and well-characterized efficacy profile.[11][12] The development of resistance to these agents underscores the urgent need for novel antibiotics. This compound, a new thiazolyl peptide, represents a promising area of research.[1][2] Its classification as a protein synthesis inhibitor suggests a mechanism that is effective against Gram-positive pathogens. However, comprehensive data on its specific activity against VRE, including MIC distributions and potential for resistance, are required to fully assess its clinical potential. Future research should focus on conducting standardized susceptibility testing of this compound against a diverse panel of VRE isolates and exploring its efficacy in preclinical infection models.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Vancomycin-Resistant Enterococci Isolated from Hospitalised Patients [mdpi.com]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Action of Antibiotics and Bacteriocins against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vancomycin-Resistant Enterococci - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kocurin and Related Thiazolyl Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of Kocurin and other prominent thiazolyl peptide antibiotics. The information presented is intended to support research and development efforts in the field of novel antibacterial agents. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.
Structure-Activity Relationship Data
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and related thiazolyl peptide antibiotics against various bacterial strains. This data highlights the potent activity of this class of compounds, particularly against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound | Structure | Target Organism | MIC (µg/mL) |
| This compound | Thiazolyl Peptide | Staphylococcus aureus (MRSA, MB5393) | 0.25[1][2] |
| Bacillus subtilis | Inhibition Zone of 9 mm at 8 µg/mL[2] | ||
| Enterococcus faecium | Inhibition Zone of 10 mm at 8 µg/mL[2] | ||
| Escherichia coli | No inhibition at 16 µg/mL[3] | ||
| Acinetobacter baumannii | No inhibition at 16 µg/mL[4] | ||
| Pseudomonas aeruginosa | No inhibition at 16 µg/mL[4] | ||
| Candida albicans | No inhibition at 16 µg/mL[3] | ||
| Micrococcin P1 | Thiazolyl Peptide | Gram-positive strains | 0.05 - 0.8[5] |
| Thiazomycin | Thiazolyl Peptide | Gram-positive bacteria | Potent in vitro activity[6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Trypticase Soy Broth or Mueller-Hinton Broth).
- The culture is incubated overnight at 37°C with shaking.
- The bacterial culture is then diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Agent Dilutions:
- The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions.
- Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth).
- The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Mechanism of Action & Signaling Pathway
Thiazolyl peptide antibiotics, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[4] This is achieved by binding to the bacterial ribosome, a key component of the protein synthesis machinery.
Caption: Inhibition of bacterial protein synthesis by this compound.
The diagram above illustrates the general mechanism of action. Messenger RNA (mRNA) binds to the 30S ribosomal subunit, and transfer RNA (tRNA) brings amino acids to the 50S subunit, where they are added to the growing polypeptide chain. This compound binds to the 50S subunit, disrupting this process and thereby inhibiting protein synthesis, which is lethal to the bacterium.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pre-Clinical Comparative Guide to Kocurin and its Alternatives for MRSA Infections
For researchers and drug development professionals at the forefront of combating antimicrobial resistance, this guide provides a comparative analysis of the pre-clinical data for Kocurin, a novel thiazolyl peptide antibiotic, against established treatments for Methicillin-Resistant Staphylococcus aureus (MRSA), namely Vancomycin and Dalbavancin.
Executive Summary
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2] In vivo studies in a murine septicemia model have shown promising efficacy, with 100% survival at a dose of 5 mg/kg.[3] While comprehensive toxicology and pharmacokinetic data for this compound are not yet publicly available, initial in vitro studies suggest low cytotoxicity. The thiazolyl peptide class, to which this compound belongs, has been noted for generally unfavorable pharmacokinetic properties, though specific data for this compound is needed for a definitive assessment.[4][5]
Vancomycin and Dalbavancin, established glycopeptide and lipoglycopeptide antibiotics respectively, serve as key comparators. This guide presents the available pre-clinical data for all three compounds to aid in the evaluation of this compound's potential as a future anti-MRSA therapeutic.
Mechanism of Action
This compound , as a member of the thiazolyl peptide family, is believed to inhibit bacterial protein synthesis.[4] This class of antibiotics typically targets the bacterial ribosome, preventing the elongation of polypeptide chains.[6][7][8]
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][9][10][11]
Dalbavancin , a lipoglycopeptide, also inhibits cell wall synthesis by binding to the D-Ala-D-Ala residue of peptidoglycan precursors. Its lipophilic side chain allows it to anchor to the bacterial membrane, enhancing its potency and prolonging its activity.[2][12][13][14]
Signaling Pathway Diagrams
Figure 1: Proposed mechanism of action for this compound.
Figure 2: Mechanism of action for Vancomycin.
Figure 3: Mechanism of action for Dalbavancin.
In Vitro Activity
This compound (also referred to as PM181104 in some literature) exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including various strains of MRSA.[15] Its MIC values are consistently in the low microgram per milliliter range, indicating strong intrinsic antibacterial potency.
| Organism | This compound (PM181104) MIC (µg/mL) | Dalbavancin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (MRSA & MSSA) | 0.008 - 2.048 (MIC₉₀: 0.064)[15] | 0.06 - 0.5[16] | 0.5 - 2[17] |
| S. epidermidis | 0.008 - 1.024 (MIC₉₀: 0.128)[15] | Not specified | Not specified |
| Vancomycin-Resistant Enterococci (VRE) | 0.004 - 1.024 (MIC₉₀: 0.016)[15] | Active against VanB and VanC phenotypes[16] | Resistant |
| Bacillus subtilis | 0.004 - 0.016[15] | Not specified | Not specified |
In Vivo Efficacy
Pre-clinical in vivo studies have been conducted for all three compounds in various animal models of infection. Direct comparison is challenging due to differences in experimental design.
| Drug | Animal Model | MRSA Strain | Dosing Regimen | Key Efficacy Endpoint & Results | Reference |
| This compound (PM181104) | Murine Septicemia | E710 | 2.5 and 5.0 mg/kg (intravenous) | 100% survival at both doses. | [15][18] |
| Dalbavancin | Rat Granuloma Pouch | Not specified | 10 mg/kg (single intravenous dose) | >2 log reduction in viable MRSA count in pouch exudate, with no regrowth for up to 120 hours. | [9][19] |
| Vancomycin | Murine Septicemia | Not specified | Not specified in snippet | Effective in treating MRSA bacteremia. | [20] |
| Vancomycin | Rat Granuloma Pouch | Not specified | 100 mg/kg (four intramuscular doses) | Comparable results to a single 10 mg/kg dose of dalbavancin. | [19] |
Toxicology and Safety Profile
Limited toxicology data is available for this compound. In contrast, Vancomycin and Dalbavancin have undergone more extensive pre-clinical safety evaluations.
| Drug | Study Type | Animal Model | Key Findings | Reference |
| This compound (PM181104) | In vitro Cytotoxicity | Mammalian lung fibroblast cells (WI-38) | Non-toxic up to 100 µg/mL. | [21] |
| Dalbavancin | General Toxicology | Rat, Dog | Liver and kidney were primary targets for toxicity at high doses. No evidence of teratogenicity. | [2][22] |
| Vancomycin | Acute Toxicity | Mouse | LD₅₀ (oral): >5000 mg/kg. | [16][23] |
| Vancomycin | Acute Toxicity | Rat | LD₅₀ (intravenous): 319 mg/kg. | [24] |
| Vancomycin | Subchronic Toxicity | Rat, Dog | No systemic toxicity at doses of 12.5-400 mg/kg. Increased nephrotoxicity when co-administered with aminoglycosides. | [15] |
Pharmacokinetics
Pharmacokinetic properties are crucial for determining dosing regimens and predicting clinical success. The available data highlights significant differences between the three compounds.
| Parameter | This compound (PM181104) | Dalbavancin | Vancomycin |
| Half-life | Unfavorable pharmacokinetics noted for the thiazolyl peptide class, but specific data for this compound is not available.[4] | Long terminal half-life of 170-210 hours, allowing for once-weekly dosing.[12] | Terminal elimination half-life of 3 to 9 hours in subjects with normal renal function.[25] |
| Protein Binding | Not available | ~93%, primarily to albumin.[12] | Approximately 55%.[11] |
| Metabolism | Not available | Largely unknown; not a substrate, inhibitor, or inducer of CYP450 isoenzymes.[13] | Primarily excreted unchanged in the urine. |
| Distribution | Not available | Distributes into skin, synovial fluid, and bone.[26] | Volume of distribution at steady-state ranges from 0.4 to 1 L/kg.[11] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pre-clinical findings. Below are overviews of common methodologies used in the evaluation of these antibiotics.
Murine Septicemia Model for MRSA Infection
This model is used to assess the efficacy of an antibiotic in a systemic infection.
Figure 4: Workflow for a murine septicemia model.
Protocol Outline:
-
Bacterial Strain: A clinically relevant MRSA strain is grown to a logarithmic phase.
-
Inoculum Preparation: Bacteria are harvested, washed, and resuspended in a sterile solution like phosphate-buffered saline (PBS) to a specific concentration (e.g., 1x10⁸ CFU/mL).[27]
-
Infection: A defined volume of the bacterial suspension is injected intravenously into mice (e.g., via the tail vein).[27]
-
Treatment: The test compound (e.g., this compound), comparator (e.g., Vancomycin), and a vehicle control are administered at specified doses and routes.
-
Monitoring: Mice are monitored daily for signs of illness and survival is recorded.
-
Endpoint: The primary endpoint is typically survival over a set period (e.g., 7-10 days). Secondary endpoints can include bacterial load in various organs.[27]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.
Figure 5: Workflow for an MTT cytotoxicity assay.
Protocol Outline:
-
Cell Culture: A suitable mammalian cell line (e.g., human gingival fibroblasts, hepatocytes) is cultured and seeded into a 96-well plate.[3][28]
-
Treatment: After cell adherence, the culture medium is replaced with medium containing various concentrations of the test compound. A control group receives only the vehicle.[3]
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[28]
-
Measurement: The absorbance of each well is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The pre-clinical data available for this compound suggests it is a promising candidate for the treatment of MRSA infections, with potent in vitro activity and encouraging in vivo efficacy in a septicemia model. However, to fully assess its potential and enable a direct comparison with established antibiotics like Vancomycin and Dalbavancin, further pre-clinical studies are crucial. Specifically, comprehensive in vivo toxicology and detailed pharmacokinetic profiling of this compound are needed. Head-to-head comparative studies in standardized animal models of MRSA infection would provide a clearer picture of its relative efficacy. As research progresses, this compound may emerge as a valuable addition to the therapeutic arsenal against multidrug-resistant Gram-positive pathogens.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Dalbavancin - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo activities of antibiotic PM181104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. picmonic.com [picmonic.com]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Toxicology of vancomycin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. media.allergan.com [media.allergan.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Efficacy of dalbavancin against methicillin-resistant Staphylococcus aureus in the rat granuloma pouch infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. dcfinechemicals.com [dcfinechemicals.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Kocurin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Kocurin, a thiazolyl peptide with antibiotic properties, requires careful handling and disposal due to its bioactive nature.[1][2] While a specific Safety Data Sheet (SDS) containing detailed disposal instructions is typically provided to purchasing institutions, this guide offers a comprehensive overview of best practices for the proper disposal of this compound based on general laboratory safety protocols for hazardous chemical and biological waste.[1]
Core Principles of this compound Waste Management
This compound should be treated as a hazardous substance.[1] The primary goal of its disposal is to minimize potential occupational exposure and environmental contamination.[3] This involves proper segregation, containment, and decontamination of all waste streams containing the compound.
Quantitative Data on this compound Disposal
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the recommended handling and disposal methods for different types of this compound-related waste based on general laboratory guidelines.
| Waste Type | Recommended Containment | Disposal Procedure | Key Considerations |
| Solid this compound | Original, clearly labeled container or a sealed, labeled hazardous waste container. | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. | Do not mix with other waste streams. Ensure the container is securely sealed to prevent dust inhalation. |
| This compound Solutions (e.g., in DMSO, ethanol) | Labeled, leak-proof hazardous chemical waste container compatible with the solvent. | Collect in a designated container for flammable or organic solvent waste. Arrange for pickup by the institution's EHS office. | Do not dispose of down the drain. The high concentration of the active compound requires specialized chemical waste treatment. |
| Contaminated Labware (pipette tips, tubes, etc.) | Puncture-resistant, labeled biohazard or chemical waste container. | If contaminated with biohazardous materials (e.g., bacteria), autoclave first. Then, dispose of as chemical waste. If only chemically contaminated, dispose of directly as chemical waste. | Segregate sharps into a dedicated sharps container.[4] |
| Contaminated Personal Protective Equipment (PPE) | Labeled bag for hazardous chemical waste. | Dispose of as hazardous chemical waste. | Do not place in regular trash. |
| Media Containing this compound | Leak-proof container for autoclaving or chemical disinfection. | Autoclave to destroy pathogens. Since some antibiotics are heat-stable, the autoclaved media should be collected as chemical waste.[5] Alternatively, chemical inactivation may be possible, but consult your institution's EHS for approved methods. | Do not pour media containing antibiotics down the drain, as this can contribute to antibiotic resistance in the environment.[5] |
Experimental Protocols for Safe Disposal
The following is a generalized, step-by-step protocol for the disposal of this compound waste. Note: Always consult your institution's specific safety and disposal protocols and the manufacturer-provided SDS.
Step 1: Segregation and Collection
-
At the point of generation, segregate all this compound-contaminated waste from non-hazardous waste.
-
Use designated, clearly labeled waste containers for solid this compound, this compound solutions, and contaminated sharps.
Step 2: Decontamination of Biohazardous Waste
-
If this compound waste is also contaminated with infectious agents (e.g., bacterial cultures), it must be decontaminated.
-
Steam autoclaving is a common method for decontaminating biohazardous waste.[3][4] However, be aware that autoclaving may not degrade the chemical structure of this compound.[5]
Step 3: Chemical Waste Collection
-
Following any necessary biological decontamination, all this compound waste should be treated as chemical waste.
-
Collect solid waste in a secure, labeled container.
-
Collect liquid waste in a compatible, leak-proof container, keeping organic solvents separate from aqueous solutions if required by your institution.
Step 4: Storage and Pickup
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final disposal.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Waste Disposal Decision Workflow
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Kocurin
Disclaimer: This document provides essential safety and logistical guidance for handling Kocurin based on general best practices for potent, powdered thiazolyl peptide antibiotics. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not publicly available in indexed research. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from their supplier before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, the supplier's SDS and institutional safety protocols.
This compound is a thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris.[1] It is a white, amorphous solid with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] As its full toxicological profile is not widely documented, it should be treated as a hazardous compound.[4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for various tasks involving this compound. All PPE should be donned before entering the designated work area and removed before exiting.
| Task | Gloves | Lab Coat/Gown | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | Nitrile or Neoprene Gloves | Disposable Gown over Lab Coat | Safety Glasses with Side Shields | Not generally required |
| Weighing Powder | Double-gloved (Nitrile or Neoprene) | Disposable Gown over Lab Coat | Chemical Splash Goggles & Face Shield | NIOSH-approved N95/P100 Respirator |
| Solution Preparation | Double-gloved (Nitrile or Neoprene) | Disposable Gown over Lab Coat | Chemical Splash Goggles | Required if outside of a fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Disposable, fluid-resistant Gown | Chemical Splash Goggles & Face Shield | NIOSH-approved N95/P100 Respirator |
| Waste Disposal | Nitrile or Neoprene Gloves | Lab Coat | Safety Glasses | Not generally required |
Operational Plans: Handling and Preparation
All procedures involving this compound powder must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation risk.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
-
Pre-Operation Safety Check:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Designate a specific work area and cover the surface with absorbent, plastic-backed pads.
-
Assemble all necessary materials: this compound vial, microcentrifuge tubes, calibrated pipettes, pipette tips, and solvent (e.g., DMSO, ethanol).[4]
-
Prepare a waste container for all contaminated disposables within the fume hood.
-
Don all required PPE as specified in the table above for "Solution Preparation."
-
-
Weighing the Compound:
-
If weighing is required, perform this in a fume hood on an analytical balance.
-
Use static-free weigh paper or a small, tared container.
-
Carefully transfer the required amount of this compound powder using a chemical spatula. Avoid any actions that could create airborne dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
This compound is supplied as a solid.[4] A stock solution can be made by dissolving it in a solvent of choice, which should be purged with an inert gas.[4] this compound is soluble in ethanol, methanol, dichloromethane, and DMSO.[4]
-
Carefully add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Using a calibrated pipette, add the calculated volume of the chosen solvent (e.g., for 5 mg of this compound, add 500 µL of DMSO to create a 10 mg/mL solution).
-
Cap the tube securely and vortex gently until the solid is completely dissolved.
-
-
Post-Preparation:
-
Clearly label the stock solution tube with the compound name, concentration, solvent, date, and your initials.
-
Wipe the exterior of the tube with a cloth dampened with 70% ethanol before removing it from the fume hood.
-
Store the solution at -20°C for stability.[4]
-
References
- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
